molecular formula C9H6Cl2F2O3 B1410916 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid CAS No. 1807178-38-6

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410916
CAS No.: 1807178-38-6
M. Wt: 271.04 g/mol
InChI Key: OSBRTUWFXVSMLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6Cl2F2O3 and its molecular weight is 271.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRTUWFXVSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Abstract

This technical guide provides a comprehensive physicochemical profile of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, a compound of interest for researchers in drug discovery and materials science. Lacking extensive published experimental data for this specific molecule, this document establishes a robust analytical framework for its characterization. By leveraging data from structurally similar analogs, we infer key properties and detail the precise experimental methodologies required for their empirical validation. This guide serves as a foundational resource for scientists, outlining the necessary protocols for structural elucidation, purity assessment, and the determination of critical physicochemical constants such as pKa, solubility, and lipophilicity, which are paramount for predicting a compound's behavior in biological and chemical systems.

Introduction and Chemical Identity

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential applications as a synthetic building block in the development of novel pharmaceutical agents, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common feature. The introduction of a difluoromethoxy group is a modern medicinal chemistry strategy often employed to modulate metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of its physicochemical properties is the first step in evaluating its potential utility.

Chemical Structure:

Caption: 2D Structure of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.

  • Molecular Formula: C₉H₆Cl₂F₂O₃

  • Molecular Weight: 271.05 g/mol

  • CAS Number: Not available.

Predicted Physicochemical Properties

In the absence of direct experimental data, the properties of the target compound are inferred from well-characterized structural analogs. These predictions provide a reliable baseline for experimental design.

PropertyPredicted/Inferred ValueReference Analog(s) & Value(s)Justification for Inference
Melting Point (°C) 125 - 1402,4-Difluorophenylacetic acid: 115-118 °C. 2,4-Dichlorophenoxyacetic acid: 138 °C[1].The presence of two chlorine atoms and a difluoromethoxy group is expected to result in strong intermolecular interactions, leading to a moderately high melting point, likely higher than the difluoro-analog and comparable to the dichloro-phenoxy analog.
pKa (Acidic) 3.0 - 4.0Phenylacetic acid: 4.31[2]. 2,4-Bis(trifluoromethyl)phenylacetic acid: 3.35[3]. 2,4-Dichlorophenoxyacetic acid: 2.73[4].The electron-withdrawing chlorine and difluoromethoxy groups on the phenyl ring will stabilize the carboxylate anion, increasing the acidity (lowering the pKa) compared to the parent phenylacetic acid.
LogP (Octanol/Water) 3.0 - 3.82,4-Dichlorophenylacetic acid: XLogP3 = 3.3. 2,4-Difluorophenylacetic acid: XLogP3 = 1.6[5].The two chloro substituents significantly increase lipophilicity. The difluoromethoxy group is also a lipophilic contributor, suggesting a LogP value higher than that of analogs without this group.
Aqueous Solubility LowPhenylacetic acid: 15 g/L[2].High lipophilicity (LogP > 3) and a crystalline solid nature strongly suggest low solubility in aqueous media, particularly at a pH below its pKa.

Methodologies for Experimental Determination

A multi-technique approach is required to fully characterize 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. The following protocols are based on established methods for similar molecules and represent a self-validating system for identity, purity, and property determination.

Purity and Identification: Chromatographic & Spectrometric Analysis

The initial and most critical step is to confirm the identity and purity of the synthesized compound. A combination of liquid chromatography and mass spectrometry is the industry standard.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1:1) hplc RP-HPLC Injection (C18 Column) prep->hplc gradient Gradient Elution (Acidified Water/Acetonitrile) uv UV Detector (254 nm) hplc->uv ms Mass Spectrometer (Negative ESI Mode) uv->ms purity Purity (% Area) from UV Chromatogram uv->purity mass Confirm [M-H]⁻ Ion ms->mass fragment Analyze Fragmentation Pattern (MS/MS) mass->fragment

Caption: Experimental workflow for purity assessment and structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

  • Standard Preparation: Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare serial dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled to a tandem mass spectrometer (e.g., Agilent, Waters).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm, followed by the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Rationale: Carboxylic acids readily deprotonate to form a stable [M-H]⁻ anion, making negative ESI mode highly sensitive and specific for this class of compounds[4][6].

    • MS1 Scan: Scan for the parent ion across a mass range of 100-400 m/z. The expected [M-H]⁻ ion is at m/z 268.97 (accounting for the most abundant isotopes of chlorine).

    • MS2 Fragmentation: Isolate the parent ion and perform collision-induced dissociation (CID). Expected fragments include the loss of the carboxyl group (-45 Da) and cleavage at the benzyl position.

Structural Elucidation: NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen, carbon, and fluorine atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar organic acids, and its residual proton signal (around 2.50 ppm) does not typically interfere with aromatic or aliphatic signals of the analyte[7]. The acidic proton of the carboxylic acid is usually observable as a broad singlet at high chemical shift (>10 ppm).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expect signals in the aromatic region (7-8 ppm), a triplet for the CHF₂ proton (around 6.5-7.5 ppm) due to coupling with the two fluorine atoms, and a singlet for the CH₂ group (around 3.5-4.0 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), the CH₂ carbon (~40 ppm), and the CHF₂ carbon (as a triplet due to C-F coupling).

    • ¹⁹F NMR: Acquire a fluorine spectrum. Expect a doublet for the two equivalent fluorine atoms of the CHF₂ group, coupled to the single proton.

Determination of Physicochemical Constants

Protocol: Melting Point Determination

  • Method: Use a standard capillary melting point apparatus.

  • Procedure: Place a small amount of the dry, crystalline sample into a capillary tube. Heat the sample with a slow ramp rate (1-2 °C/min) near the expected melting point.

  • Validation: The sharpness of the melting range (typically < 2 °C) serves as an excellent indicator of high purity.

Protocol: Acid Dissociation Constant (pKa) by Potentiometric Titration

  • Rationale: Titration is a direct and reliable method for determining the pKa of an acidic compound. It measures the pH of a solution as a function of added base. The pKa corresponds to the pH at which the acid is 50% ionized.

  • Procedure:

    • Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50% methanol/water) to ensure solubility.

    • Titrate the solution with a standardized ~0.01 M solution of NaOH while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the first derivative plot.

Protocol: Lipophilicity (LogD) by Shake-Flask Method

  • Rationale: The shake-flask method is the gold standard for experimentally determining the partitioning of a compound between an organic phase (n-octanol) and an aqueous phase (buffer). LogD is measured at a specific pH, which is critical for ionizable compounds.

  • Procedure:

    • Prepare a buffered aqueous solution at pH 7.4 to mimic physiological conditions.

    • Prepare a stock solution of the compound in n-octanol.

    • Mix equal volumes of the n-octanol stock solution and the pH 7.4 buffer in a vial.

    • Shake vigorously for several hours to allow partitioning to reach equilibrium.

    • Centrifuge to ensure complete phase separation.

    • Carefully sample both the aqueous and octanol layers.

    • Quantify the concentration of the compound in each layer using the previously developed HPLC-UV method.

    • Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Conclusion

This guide establishes a comprehensive framework for the characterization of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. The predicted physicochemical properties, derived from sound chemical principles and data from close structural analogs, indicate a lipophilic, moderately acidic compound with low aqueous solubility. The detailed analytical protocols provided herein describe a robust, self-validating workflow for confirming these properties experimentally. By following these methodologies, researchers can generate the critical data needed to confidently assess the compound's suitability for applications in drug development and other scientific fields, ensuring both scientific integrity and reproducibility.

References

  • Analytical Method Summaries. (2023, December 10).
  • National Institute of Standards and Technology. (n.d.). 2,4-Dichlorophenylacetic acid. In NIST Chemistry WebBook.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate.
  • ChemicalBook. (n.d.). 2,4-Dichlorophenoxyacetic acid(94-75-7) 1H NMR spectrum.
  • Kinetic spectrophotometric determination of 2,4-dichlorophenoxyacetic acid. (n.d.).
  • Chamkasem, N. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science.
  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB.
  • Apollo Scientific. (n.d.). 2-(Difluoromethoxy)phenylacetic acid.
  • SpectraBase. (n.d.). [(2,4-Dichloro-3,5-xylyl)oxy]acetic acid.
  • PubChem. (n.d.). 2,4-Difluorophenylacetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • BenchChem. (2025). Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Technical Support Center.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorophenylacetic acid.
  • SIELC Technologies. (n.d.). Separation of 2,4'-Dichloroacetophenone on Newcrom R1 HPLC column.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Chamkasem, N., & Morris, C. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science.
  • Merck Millipore. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • U.S. Environmental Protection Agency. (n.d.). 2,4-Bis(trifluoromethyl)phenylacetic acid Properties.
  • Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (n.d.).

Sources

A Comprehensive Technical Guide to 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. As a novel chemical entity, a confirmed CAS number is not publicly available, necessitating a focus on its synthesis, rigorous characterization, and potential applications. The methodologies and insights presented herein are grounded in established chemical principles, providing a robust framework for its investigation.

Part I: Strategic Synthesis and Physicochemical Profile

The rational design of a synthetic route is paramount for the successful generation and evaluation of a new chemical entity. This section outlines a proposed pathway and the predicted properties of the target molecule.

Proposed Synthetic Pathway: A Multi-step Approach

A logical retrosynthetic analysis suggests a convergent synthesis strategy, commencing with a readily available substituted phenol.

G cluster_0 Proposed Synthetic Workflow Start 2,4-Dichloro-5-methoxyphenol Step1 O-Difluoromethylation Start->Step1 Intermediate1 1,5-Dichloro-2-(difluoromethoxy)-4-methoxybenzene Step1->Intermediate1 Step2 Side-Chain Functionalization Intermediate1->Step2 Intermediate2 Functionalized Intermediate (e.g., Benzyl Halide) Step2->Intermediate2 Step3 Carbonylation & Hydrolysis Intermediate2->Step3 End 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid Step3->End

Caption: High-level overview of the proposed synthetic pathway.

Step 1: O-Difluoromethylation: The synthesis initiates with the O-difluoromethylation of a suitable precursor like 2,4-dichloro-5-methoxyphenol. This critical step can be achieved using reagents such as sodium chlorodifluoroacetate in the presence of a base like cesium carbonate.[1]

Step 2: Side-Chain Functionalization: The subsequent step involves the functionalization of the methyl group on the aromatic ring, a common strategy being radical halogenation to form a benzyl halide.

Step 3: Formation of the Acetic Acid Moiety: The phenylacetic acid can be constructed via a palladium-catalyzed carbonylation of the benzyl halide intermediate, followed by hydrolysis of the resulting ester. This method has proven effective for structurally similar compounds, such as the synthesis of 2,4-dichlorophenylacetic acid from 2,4-dichlorobenzyl chloride.[2]

Predicted Physicochemical Properties

The anticipated properties of the target compound are summarized below, based on the analysis of its constituent functional groups and data from analogous molecules.

PropertyPredicted ValueRationale
Molecular Formula C₉H₆Cl₂F₂O₃-
Molecular Weight 283.05 g/mol -
pKa 3.2 - 4.0Electron-withdrawing groups (Cl, OCHF₂) increase acidity compared to phenylacetic acid (pKa ≈ 4.31).[3]
LogP > 3.5The presence of two chlorine atoms and a difluoromethoxy group significantly increases lipophilicity.

Part II: Analytical Characterization and Quality Control

Rigorous analytical validation is crucial to confirm the identity, purity, and stability of a newly synthesized compound. A multi-pronged approach is recommended.

Chromatographic and Spectrometric Analysis

A suite of analytical techniques is necessary for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a gradient elution of acidified water and acetonitrile is a standard starting point. UV detection at approximately 230 nm and 280 nm should provide a good response for the aromatic system.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. The characteristic isotopic pattern of the two chlorine atoms will serve as a definitive confirmation of the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous structure elucidation relies on NMR.

    • ¹H NMR: Will reveal the aromatic protons, the methylene protons of the acetic acid side chain, and a distinctive triplet for the proton of the difluoromethoxy group.

    • ¹³C NMR: Will provide signals for each of the nine unique carbon atoms.

    • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, showing coupling to the adjacent proton.

Quality Control Workflow

G cluster_0 Analytical & QC Workflow Crude Crude Synthetic Product Purify Purification (Chromatography/Crystallization) Crude->Purify Purity Purity Assessment (HPLC) Purify->Purity Identity Identity Confirmation (LC-MS) Purity->Identity >95% Purity Structure Structure Elucidation (NMR) Identity->Structure Final Qualified Reference Standard Structure->Final Structure Confirmed

Caption: A robust workflow for the analytical characterization and quality control of the synthesized compound.

Part III: Potential Applications in Drug Discovery

The structural motifs within 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid suggest several promising avenues for therapeutic investigation.

The Role of Key Structural Features
  • Phenylacetic Acid Scaffold: This is a well-established pharmacophore found in numerous approved drugs, notably in the non-steroidal anti-inflammatory drug (NSAID) class.[3]

  • Difluoromethoxy Group: The inclusion of fluorine is a cornerstone of modern medicinal chemistry.[5] The -OCHF₂ group can act as a bioisostere for hydroxyl or thiol groups and often enhances metabolic stability and modulates lipophilicity, which can lead to improved pharmacokinetic profiles.[5][6]

  • Dichlorophenyl Moiety: This substitution pattern is prevalent in many bioactive molecules and can significantly influence binding to biological targets. For example, 2,4-dichloro substitution is a feature in intermediates for diuretics and other pharmaceuticals.[7]

Potential Therapeutic Targets

Based on its structure, this compound could be explored in the following areas:

  • Anti-inflammatory Agents: As a phenylacetic acid derivative, it is a prime candidate for investigation as a modulator of inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[6]

  • Oncology: Fluorinated phenyl groups are key components of many kinase inhibitors used in cancer treatment.[6] This compound could serve as a scaffold for developing novel inhibitors of signaling pathways implicated in cell proliferation, such as the PI3K/Akt/mTOR pathway.[6]

  • Antimicrobial Development: The dichlorofluoro-substituted phenyl ring is a building block for some classes of quinolone antibiotics.[8] Therefore, this molecule represents a valuable starting material for the synthesis of new antimicrobial agents.

G cluster_1 Potential Therapeutic Areas Compound 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid Structural Features: - Phenylacetic Acid Core - Dichloro Substitution - Difluoromethoxy Group App1 Anti-inflammatory (e.g., NSAIDs) Compound->App1 App2 Oncology (e.g., Kinase Inhibitors) Compound->App2 App3 Antimicrobials (Synthetic Precursor) Compound->App3

Caption: Relationship between the compound's structural features and its potential therapeutic applications.

References

  • PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • James, S. (2022, December 14). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, February 16). The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. Retrieved from [Link]

  • oaji.net. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physiological effects, and experimental characterization of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid . This compound is a synthetic auxin analog and a key intermediate in the synthesis of cyclic imide herbicides.

Executive Summary

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a synthetic organic compound belonging to the phenylacetic acid class of plant growth regulators. Structurally analogous to the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), this molecule functions as a synthetic auxin (auxin mimic). Its core mechanism involves the deregulation of auxin signaling pathways, leading to uncontrolled cell elongation, vascular tissue disruption, and eventual plant death.

Additionally, this compound serves as a critical intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., tetrahydroindazoles), as described in foundational agrochemical literature (Ando et al., 1989). While its derivatives may act as PPO inhibitors, the free acid form primarily exhibits auxinic activity due to its structural pharmacophore (dichlorophenyl ring + carboxyl side chain).

Molecular Mechanism of Action

The primary mode of action is the mimicry of the natural plant hormone Indole-3-Acetic Acid (IAA) . The compound bypasses natural homeostatic regulation, leading to lethal signaling amplification.

Receptor Binding and SCF Complex Assembly

The molecule acts as a "molecular glue" within the nucleus of plant cells:

  • Perception : It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) family of F-box proteins.

  • Complex Formation : The ligand-bound TIR1 receptor recruits Aux/IAA transcriptional repressors (e.g., IAA7, IAA17).

  • Ubiquitination : This trimeric complex (TIR1 + Auxin Analog + Aux/IAA) docks with the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery.

  • Degradation : The Aux/IAA repressors are poly-ubiquitinated and subsequently degraded by the 26S Proteasome .

Transcriptional Deregulation

Under normal conditions, Aux/IAA proteins repress ARF (Auxin Response Factor) transcription factors. The degradation of Aux/IAA releases ARFs (e.g., ARF5, ARF7, ARF19), allowing them to dimerize and bind to Auxin Response Elements (AuxREs) in the promoters of target genes.

  • Result : Massive upregulation of auxin-responsive genes (GH3, SAUR, LBD families).

  • Consequence : Overproduction of ethylene (via ACS gene induction) and abscisic acid (ABA).

Signaling Pathway Visualization

AuxinSignaling Compound 2,4-Dichloro-5-(difluoromethoxy) phenylacetic acid TIR1 TIR1/AFB (F-Box Receptor) Compound->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits SCF SCF Complex (E3 Ligase) TIR1->SCF Forms Complex Proteasome 26S Proteasome AuxIAA->Proteasome Degraded SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExp Gene Expression (GH3, SAUR, ACS) ARF->GeneExp Activates Physio Physiological Response: Epinasty, Senescence, Death GeneExp->Physio Induces

Caption: The auxin signaling cascade triggered by 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, leading to transcriptional activation and physiological collapse.

Physiological Mode of Action

The molecular deregulation manifests as systemic physiological disruptions, characteristic of auxinic herbicides.

Physiological EffectMechanismObservable Symptom
Acid Growth Activation of plasma membrane H+-ATPases, acidifying the cell wall.Rapid, uncontrolled cell elongation; stem curling (epinasty).
Vascular Disruption Aberrant cell division in the cambium and phloem.Blockage of nutrient/water transport; callus formation.
Ethylene Evolution Upregulation of ACS (ACC Synthase) genes.Leaf senescence, chlorosis, and abscission.
Oxidative Stress Generation of Reactive Oxygen Species (ROS) via metabolic overdrive.Membrane damage, lipid peroxidation, and tissue necrosis.
Stomatal Closure Cross-talk with ABA signaling pathways.Reduced carbon assimilation and photosynthesis inhibition.

Experimental Protocols for Validation

To verify the mechanism of action, the following standardized protocols are recommended.

Arabidopsis Root Growth Inhibition Assay

Objective : Quantify auxinic activity by measuring primary root inhibition and lateral root induction.

  • Preparation : Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating : Plate seeds on 0.5x MS medium containing the test compound at concentrations of 0, 10, 100, and 1000 nM.

  • Stratification : Stratify at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light).

  • Measurement : After 7 days, measure primary root length using ImageJ.

  • Validation : Compare with 2,4-D (positive control) and benzoic acid (negative control).

    • Expected Result: Dose-dependent inhibition of primary root length and increased lateral root density.

DR5:GUS Reporter Assay

Objective : Visualize spatial activation of auxin signaling.

  • Material : Use transgenic Arabidopsis carrying the DR5::GUS reporter (auxin-responsive promoter driving

    
    -glucuronidase).
    
  • Treatment : Incubate 5-day-old seedlings in liquid MS medium + 1

    
    M compound for 4–12 hours.
    
  • Staining : Vacuum infiltrate with X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100). Incubate at 37°C overnight.

  • Clearing : Clear chlorophyll with 70% ethanol.

  • Microscopy : Observe blue staining in root tips and vascular tissues.

    • Interpretation: Strong blue staining confirms activation of the ARF/AuxRE pathway.

Immunoblotting for Aux/IAA Degradation

Objective : Confirm proteasome-mediated degradation of repressor proteins.

  • Treatment : Treat HS::AXR3-NT-GUS (heat-shock inducible Aux/IAA fusion) seedlings with 10

    
    M compound.
    
  • Sampling : Harvest tissue at 0, 15, 30, and 60 minutes post-treatment.

  • Extraction : Extract total protein using extraction buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitors).

  • Western Blot : Separate on SDS-PAGE, transfer to PVDF, and probe with anti-GUS or anti-Aux/IAA antibodies.

    • Expected Result: Rapid disappearance of the protein band within 15–30 minutes, prevented by MG132 (proteasome inhibitor).

Synthesis and Chemical Context

The compound is structurally significant as a scaffold for difluoromethoxy -substituted agrochemicals.

  • Synthetic Route : Typically synthesized from 2,4-dichloro-5-nitrophenol or 2,4-dichloro-5-aminophenol .

    • Difluoromethylation: Reaction of the phenol with chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate to introduce the -OCHF2 group.

    • Side Chain Installation: Conversion of the aniline/nitro group to the phenylacetic acid moiety via diazotization and hydrolysis, or via displacement reactions.

  • Role in Herbicides : As detailed by Ando et al. (1989) , the hydrazine derivative of this core is a precursor to cyclic imide herbicides (e.g., tetrahydroindazoles). These derivatives act as PPO inhibitors , causing rapid necrosis via protoporphyrin IX accumulation. The phenylacetic acid form described here, however, retains the auxinic pharmacophore.

Chemical Structure Data
PropertyValue
IUPAC Name 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid
Molecular Formula C

H

Cl

F

O

Molecular Weight 271.04 g/mol
Functional Groups Phenylacetic acid (Auxinophore), Difluoromethoxy (Lipophilic/Metabolic shield)
Key Substituents 2,4-Dichloro (Binding affinity), 5-OCHF

(Stability)

References

  • Ando, I., Ohtsuka, T., Miki, N., Takahashi, T., Hayase, Y., & Hayashi, Y. (1989).[1][2] Synthesis and Biological Activity of Cyclic Imide Derivatives and Related Compounds. Agricultural and Biological Chemistry, 53(7), 2001–2003.[2]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113–120.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645.

  • Christoffersen, R. E., et al. (2009). Synthetic Auxins: Structure-Activity Relationships. In: Auxin Molecular Biology.

Sources

Methodological & Application

Application Note: Analytical Protocols for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust quantification strategy for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid , a specific halogenated intermediate likely encountered in the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast analogs) or specialized agrochemicals.

Executive Summary & Molecule Profile

This guide provides two distinct analytical workflows: a cost-effective HPLC-UV method for raw material/intermediate purity assessment (QC), and a high-sensitivity LC-MS/MS method for trace impurity profiling or bioanalytical quantification.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful separation.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 271.04 g/mol

  • Acidity (pKa): ~3.8 – 4.2 (Carboxylic acid moiety). Implication: Mobile phase must be acidic (pH < 3.0) to suppress ionization and ensure retention on C18.

  • Lipophilicity (LogP): ~2.8 – 3.2. Implication: The combination of two chlorines and a difluoromethoxy group makes this molecule significantly lipophilic, requiring high organic content for elution.

Method A: HPLC-UV (Routine QC & Purity)

Scope: Assay of bulk material, reaction monitoring, and stability testing (>0.1% w/w).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)End-capping reduces silanol interactions with the acidic analyte, improving peak shape.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.2) ensures the carboxylic acid is fully protonated (neutral).
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for halogenated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV @ 220 nmThe chlorinated benzene ring shows strong absorption at 210-230 nm.
Injection Vol 10 µLStandard loop size.
Gradient Program
  • 0-2 min: 30% B (Isocratic hold to elute polar impurities)

  • 2-12 min: 30%

    
     80% B (Linear gradient)
    
  • 12-15 min: 80% B (Wash lipophilic dimers)

  • 15.1 min: 30% B (Re-equilibration)

System Suitability Criteria
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • RSD (n=6):

    
     for Area and Retention Time.
    

Method B: LC-MS/MS (Trace Analysis)

Scope: Genotoxic impurity screening, cleaning validation, or pharmacokinetic studies (< 1 ppm).

Mass Spectrometry Parameters

The presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the mode of choice. Positive mode is generally insensitive for this acidic structure.

  • Ion Source: ESI Negative Mode

  • Precursor Ion:

    
     268.9 [M-H]⁻ (Monoisotopic peak for 
    
    
    
    )
  • Isotope Note: You will observe a characteristic chlorine cluster (

    
    , 
    
    
    
    ,
    
    
    ) in a 9:6:1 ratio. Filter for the
    
    
    isotope for quantification.
MRM Transitions (Multiple Reaction Monitoring)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 268.9224.915 - 20Decarboxylation: Loss of

(44 Da). This is the most stable transition for phenylacetic acids.
Qualifier 1 268.9174.930 - 35Loss of

(Difluorocarbene) from the ether side chain.
Qualifier 2 268.935.040+Formation of Chloride ion

.
LC Conditions for MS
  • Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use Phosphoric acid; it is non-volatile and suppresses MS signal).

  • Mobile Phase B: Acetonitrile.[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7µm).

Sample Preparation Protocols

Workflow Logic

The extraction strategy depends on the matrix. Because DCDF-PAA is an acid, pH switching is the most powerful tool for cleanup.

SamplePrep Start Sample Matrix Decision Matrix Type? Start->Decision Solid Solid/Powder (API Intermediate) Decision->Solid High Conc Liquid Biofluid/Water (Plasma/Effluent) Decision->Liquid Trace Level Dissolve Dissolve in 50:50 ACN:Water Solid->Dissolve Acidify Acidify to pH < 2.0 (with H3PO4 or Formic) Liquid->Acidify Filter Filter (0.2 µm PTFE) Dissolve->Filter Dilute Dilute to Linear Range Filter->Dilute Analysis Inject to HPLC/LC-MS Dilute->Analysis LLE Liquid-Liquid Extraction Solvent: MTBE or Ethyl Acetate Acidify->LLE Evap Evaporate Organic Layer (N2 stream @ 40°C) LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Recon->Analysis

Figure 1: Decision tree for sample preparation based on matrix complexity and concentration.

Protocol: Liquid-Liquid Extraction (LLE) for Trace Analysis
  • Aliquot: Transfer 1.0 mL of sample (plasma/water) to a glass tube.

  • Acidify: Add 50 µL of 5% Formic Acid. Vortex. (Target pH ~2.0 to protonate the acid).

  • Extract: Add 3.0 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a distinct upper layer and efficiently extracts lipophilic acids while leaving polar salts in the water.

  • Agitate: Shake for 10 minutes; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Add 200 µL of Mobile Phase (30:70 ACN:Water).

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters:

Linearity & Range
  • HPLC-UV: 1.0 µg/mL to 500 µg/mL (

    
    ).
    
  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL. Use a weighted regression (

    
    ) to account for heteroscedasticity at the lower end.
    
Accuracy (Recovery)

Perform spike recovery studies at three levels (Low, Medium, High).

  • Acceptance: 80-120% for trace analysis; 98-102% for assay.

Specificity (Interference Check)

The difluoromethoxy group is chemically distinct, but the "2,4-dichloro" motif is common.

  • Critical Check: Inject 2,4-Dichlorophenylacetic acid (without the -OCHF2 group) to ensure it separates from your analyte. The -OCHF2 group adds lipophilicity, so DCDF-PAA should elute later than its non-fluorinated analog.

Mechanistic Pathway: MS Fragmentation

Understanding why the molecule fragments helps in troubleshooting interference.

MS_Frag Parent Parent Ion [M-H]- m/z 268.9 Transition1 Decarboxylation (Loss of CO2) Parent->Transition1 Transition2 Ether Cleavage (Loss of CF2) Parent->Transition2 Fragment1 Benzyl Anion m/z 224.9 (Quantifier) Transition1->Fragment1 Fragment2 Phenolic Anion m/z 174.9 (Qualifier) Transition2->Fragment2

Figure 2: Proposed fragmentation pathway in Negative ESI mode.

References

  • U.S. EPA Method 8151A. "Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization." U.S. Environmental Protection Agency. Link (Provides foundational chemistry for extracting chlorinated acids).

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience.
  • FDA Bioanalytical Method Validation Guidance. "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

  • Holcapek, M., et al. "Effects of mobile phase pH and additives on the separation of acidic compounds." Journal of Chromatography A. (Discusses the suppression of ionization for carboxylic acids in C18 columns).

Sources

"protocol for dissolving 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

This technical guide provides a standardized protocol for the solubilization and handling of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid .[1] This compound is a halogenated phenylacetic acid derivative, characterized by a lipophilic aromatic core and an ionizable carboxylic acid tail. Its specific substitution pattern (dichloro- and difluoromethoxy- groups) significantly increases its lipophilicity compared to unsubstituted phenylacetic acid, presenting challenges in aqueous solubility.[1]

This protocol outlines two primary methods: Organic Stock Preparation (Method A) for biological assays requiring high precision, and Direct Aqueous Salt Formation (Method B) for higher concentration aqueous requirements.[1]

Physicochemical Profile

Understanding the molecular properties is critical for predicting solubility behavior.[1]

PropertyValue (Estimated)Relevance to Protocol
Molecular Formula

Stoichiometric calculations.
Molecular Weight 271.05 g/mol Mass-to-molarity conversion.[1]
pKa (Acid) ~3.5 – 3.8The pH must be > 5.0 to ensure ionization and aqueous solubility.[1]
LogP (Lipophilicity) ~3.2 – 3.8High lipophilicity; requires organic co-solvent or salt formation.[1]
Physical State White to off-white solidPowder handling required.[1]
Solubility (Water) Low (< 0.5 mg/mL at pH 3)Insoluble in acidic media; soluble as a salt at neutral/basic pH.[1]
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions.[1]

Reagents & Materials

  • Compound: 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (High Purity >98%).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).[1]

  • Secondary Solvent (Optional): Ethanol (Absolute), for evaporation-based applications.[1]

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Base (for Method B): 1.0 N NaOH or

    
    .[1]
    
  • Equipment: Vortex mixer, Sonicator bath, Analytical balance.

Method A: DMSO Stock Solution (Recommended)

Best for: In vitro bioassays, cell culture, and high-throughput screening.

Rationale

DMSO is an aprotic, polar solvent that disrupts the crystal lattice of the hydrophobic acid without ionizing it. This creates a stable, high-concentration stock that can be diluted into aqueous media.[1]

Protocol Steps
  • Calculate Mass: Determine the required mass for a 50 mM stock solution.

    • Example: To make 1 mL of 50 mM stock:

      
      [1]
      
  • Weighing: Weigh ~13.55 mg of the compound into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.

    • Calculation:

      
      [1]
      
  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and colorless.

  • Dilution (Working Solution):

    • Dilute the DMSO stock into pre-warmed PBS (pH 7.4) or culture media.[1]

    • Critical: Keep the final DMSO concentration below 0.5% - 1.0% (v/v) to avoid solvent toxicity in biological systems.[1]

    • Example: Dilute 1 µL of 50 mM stock into 999 µL PBS to get a 50 µM working solution (0.1% DMSO).

Method B: Aqueous Salt Formation (Sodium Salt)

Best for: Animal studies (in vivo) or applications where organic solvents are prohibited.[1]

Rationale

The carboxylic acid group is protonated and hydrophobic at low pH.[1] By adding a stoichiometric equivalent of base (NaOH), the compound is converted to its carboxylate anion form (Sodium 2,4-dichloro-5-(difluoromethoxy)phenylacetate), which is highly water-soluble.[1]

Protocol Steps
  • Weighing: Weigh the target mass (e.g., 27.1 mg for 10 mL of 10 mM solution).

  • Suspension: Add the solid to ~80% of the final volume of distilled water. Note: The solid will likely not dissolve yet.

  • Basification:

    • Calculate the molar equivalent of NaOH needed (1:1 ratio).[1]

    • Add 1.0 equivalent of 1.0 N NaOH.[1]

    • Example: For 0.1 mmol (27.1 mg) of compound, add 100 µL of 1.0 N NaOH.[1]

  • Solubilization: Vortex and sonicate. The solution should turn clear as the salt forms.[1]

  • pH Adjustment: Check the pH. It may be slightly basic. If necessary, back-titrate carefully with dilute HCl to pH 7.4, but do not overshoot below pH 5.0, or the compound will precipitate.[1]

  • Final Volume: Add water to reach the final desired volume. Filter sterilize (0.22 µm) if used for biological injection.[1]

Logic & Troubleshooting Diagram

DissolutionProtocol Start Start: 2,4-Dichloro-5- (difluoromethoxy)phenylacetic acid CheckApp Check Application Requirement Start->CheckApp MethodA Method A: Bioassay / In Vitro (DMSO Tolerated) CheckApp->MethodA MethodB Method B: In Vivo / Animal Study (No Organic Solvents) CheckApp->MethodB DissolveDMSO Dissolve in Anhydrous DMSO (Target: 10-50 mM) MethodA->DissolveDMSO SuspendWater Suspend in Water MethodB->SuspendWater CheckClear Is solution clear? DissolveDMSO->CheckClear Sonicate Sonicate (37°C, 5 min) CheckClear->Sonicate No DilutePBS Dilute into Buffer/Media (Keep DMSO < 1%) CheckClear->DilutePBS Yes Sonicate->CheckClear Final Ready for Experiment DilutePBS->Final AddBase Add 1.0 eq NaOH (Convert to Salt) SuspendWater->AddBase CheckpH Check pH (Target 7.4) AddBase->CheckpH Precipitation Precipitation Detected! CheckpH->Precipitation Cloudy/Acidic CheckpH->Final Clear & pH 7.4 FixPrecip Increase pH (>5.0) or Reduce Concentration Precipitation->FixPrecip FixPrecip->CheckpH

Figure 1: Decision matrix for solubilizing hydrophobic phenylacetic acid derivatives.

Stability & Storage

  • Stock Solution (DMSO): Stable at -20°C for up to 6 months.[1] Use amber vials to protect from light, as halogenated aromatics can be photo-labile [1].[1] Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

  • Aqueous Solution: Prepare fresh. The difluoromethoxy group is generally stable, but ester/ether linkages can degrade over time in aqueous environments, especially at extreme pH.

  • Precipitation Alert: If the working solution is stored at 4°C, the compound may precipitate due to reduced solubility. Always re-equilibrate to Room Temperature (RT) and vortex before use.[1]

Safety Considerations

  • Hazard Identification: As a halogenated organic acid, treat as a potential skin and eye irritant (H315, H319).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • Solubility of Carboxylic Acids: Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for lipophilic acid solubility principles).

  • Phenylacetic Acid Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link][1]

  • pKa Estimation: Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][1]

Sources

Application Note: Toxicological Profiling of Halogenated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Abstract

This application note details the experimental frameworks for evaluating 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (herein referred to as 2,4-DDP ), a halogenated aromatic acid often encountered as a metabolic intermediate in agrochemical and pharmaceutical synthesis.[1] Due to the structural similarity of 2,4-DDP to known peroxisome proliferators and mitochondrial toxicants (e.g., specific NSAIDs and fibrates), this guide prioritizes mitochondrial liability assessment and nuclear receptor (PPAR


) activation . We provide a self-validating workflow to distinguish between general cytotoxicity and specific organelle dysfunction.
Part 1: Compound Handling & Stock Preparation

Scientific Rationale: 2,4-DDP is a lipophilic weak acid. In cell culture media (pH 7.4), it will exist primarily in its ionized form, but its lipophilic di-chloro/difluoromethoxy motifs drive high protein binding (albumin). Improper solubilization leads to "crashing out" in aqueous media, causing false negatives in toxicity assays.

Protocol: DMSO Stock & Serial Dilution
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested).

  • Max Final DMSO Concentration: 0.5% (v/v) in assay wells.

Step-by-Step Procedure:

  • Primary Stock (100 mM): Weigh 2,4-DDP powder and dissolve in 100% DMSO. Vortex for 30 seconds. Inspect visually for clarity.

  • Working Stock (200x): Dilute the Primary Stock into a secondary DMSO tube to create a 200x concentration of your top dose (e.g., if top dose is 100

    
    M, prepare 20 mM in DMSO).
    
  • Intermediate Dilution (10x): Dilute the 200x DMSO stock 1:20 into pre-warmed culture medium (serum-free). This creates a 10x working solution containing 5% DMSO.

    • Critical Check: Observe for precipitation. If cloudy, sonicate for 5 minutes at 37°C.

  • Final Assay Addition: Add 10

    
    L of the 10x Intermediate to 90 
    
    
    
    L of cell culture in the well. Final DMSO = 0.5%.

Table 1: Physicochemical Properties & Assay Limits

PropertyValue/ConditionImplication for Assay
Molecular Weight ~271.04 g/mol Use molarity (not w/v) for accurate potency comparison.
LogP (Predicted) ~3.2 - 3.8High membrane permeability; potential for lysosomal trapping.
pKa ~3.5 - 4.0Fully ionized at physiological pH; highly albumin-bound.
Solubility Limit < 100

M in Media
Risk of precipitation above 100

M in low-serum media.
Part 2: Mitochondrial Toxicity Assessment (The Glu/Gal Switch)

Expertise & Experience: Standard cytotoxicity assays (MTT/ATP in high glucose) often fail to detect mitochondrial toxins because cancer cell lines (e.g., HepG2) rely on glycolysis (the Crabtree Effect ).[2][3] To validate mitochondrial toxicity of 2,4-DDP, we force cells to rely on Oxidative Phosphorylation (OXPHOS) by substituting Glucose with Galactose.

  • Hypothesis: If 2,4-DDP is a mitochondrial toxicant, it will be significantly more potent (lower IC

    
    ) in Galactose media than in Glucose media.
    
Diagram: The Crabtree Effect & Assay Logic

GluGalSwitch cluster_0 High Glucose Media (Standard) cluster_1 Galactose Media (Forced OXPHOS) Glucose Glucose Glycolysis Glycolysis (High ATP Yield) Glucose->Glycolysis Primary Energy Source Mito_Glu Mitochondria (Redundant) Glycolysis->Mito_Glu Galactose Galactose Glycolysis_Gal Glycolysis (Zero Net ATP) Galactose->Glycolysis_Gal Mito_Gal Mitochondria (Essential) Glycolysis_Gal->Mito_Gal Forces Reliance Drug 2,4-DDP (Test Compound) Drug->Mito_Glu Toxicity Masked Drug->Mito_Gal Toxicity Revealed (Cell Death)

Caption: In Glucose media, cells survive mitochondrial insult via glycolysis. In Galactose, mitochondrial inhibition by 2,4-DDP is lethal.

Protocol: HepG2 Glu/Gal Assay

Materials:

  • Cell Line: HepG2 (human hepatocarcinoma).

  • Glucose Media: DMEM (High Glucose, 25 mM), 10% FBS, 1 mM Pyruvate.

  • Galactose Media: DMEM (No Glucose), 10 mM Galactose, 10% FBS, 1 mM Pyruvate, 2 mM Glutamine.

  • Readout: CellTiter-Glo® (Promega) for ATP quantification.

Step-by-Step Methodology:

  • Acclimatization: Culture HepG2 cells in their respective media (Glu or Gal) for at least 2 passages prior to the assay to adapt metabolism.

  • Seeding: Seed 10,000 cells/well in 96-well plates (white opaque) in 90

    
    L of respective media. Incubate for 24 hours.
    
  • Treatment: Add 10

    
    L of 10x 2,4-DDP intermediate (0.1 
    
    
    
    M to 100
    
    
    M dose range). Include Rotenone (0.5
    
    
    M) as a positive control for mitochondrial inhibition.
  • Incubation: Incubate for 2 hours (acute toxicity) or 24 hours (chronic).

  • Measurement: Add 100

    
    L CellTiter-Glo reagent. Shake for 2 mins. Read Luminescence.
    

Data Analysis (Self-Validation): Calculate the Mitochondrial Tox Ratio (MTR):



  • MTR < 3: General cytotoxicity (non-mitochondrial).

  • MTR

    
     3:  Specific mitochondrial impairment.
    
Part 3: PPAR Nuclear Receptor Activation

Expertise & Experience: Halogenated phenylacetic acids mimic endogenous fatty acids and can activate Peroxisome Proliferator-Activated Receptor Alpha (PPAR


). While this drives peroxisome proliferation in rodents (hepatomegaly), in humans it regulates lipid metabolism. Identifying this activity early distinguishes "mechanism-based" liver changes from "off-target" toxicity.
Diagram: Reporter Assay Workflow

PPAR_Workflow cluster_transfection 1. Transfection (HEK293) cluster_treatment 2. Ligand Treatment cluster_readout 3. Luciferase Detection Plasmids Plasmids: 1. Gal4-PPARα-LBD 2. UAS-Luciferase Transfection Lipid-mediated Transfection Plasmids->Transfection Compound Add 2,4-DDP (0.1 - 100 µM) Transfection->Compound Control Pos Control: GW7647 (Agonist) Transfection->Control Incubation 24 Hour Incubation Compound->Incubation Control->Incubation Lysis Cell Lysis + Luciferin Substrate Incubation->Lysis Signal Measure RLU (Luminescence) Lysis->Signal

Caption: Luciferase reporter assay to detect PPAR


 ligand binding and transcriptional activation.
Protocol: Luciferase Reporter Assay

Materials:

  • Cell System: HEK293 (transient) or Stable Reporter Line (e.g., Indigo Biosciences Human PPAR

    
    ).
    
  • Positive Control: GW7647 (highly selective PPAR

    
     agonist) or Fenofibrate.
    
  • Assay Media: Charcoal-stripped FBS (CS-FBS) media (essential to remove endogenous fatty acids that cause high background).

Step-by-Step Methodology:

  • Preparation: Thaw reporter cells and suspend in media containing CS-FBS.

  • Plating: Dispense 20,000 cells/well into 96-well white plates. Incubate 4-6 hours for attachment.

  • Dosing: Replace media with 2x concentration of 2,4-DDP in CS-FBS media.

    • Note: Ensure 2,4-DDP is fully soluble; PPAR ligands are often lipophilic and stick to plastic. Use low-binding tips.

  • Duration: Incubate for 22-24 hours.

  • Detection: Add Luciferase Detection Reagent (1:1 ratio). Read Luminescence.

Interpretation:

  • Plot Fold Induction vs. Concentration.

  • A dose-dependent increase >2-fold over vehicle control indicates PPAR

    
     agonism.
    
  • Compare potency (EC

    
    ) to GW7647.
    
References
  • Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[2][3][4][5] Toxicological Sciences, 97(2), 539–547.

  • Kamalian, L., et al. (2015). "The Utility of HepaRG Cells for Bioenergetic Investigation and Detection of Drug-Induced Mitochondrial Toxicity." Toxicology in Vitro, 29(4), 932-940.

  • Indigo Biosciences. (2023).

    
    ) Reporter Assay System Technical Manual." 
    
  • Will, Y. & Dykens, J. A. (2014). "Mitochondrial Toxicity Assessment in Industry - A Decade of Experience." Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1061-1067.

  • OECD. (2018). "Guidance Document on Good In Vitro Method Practices (GIVIMP)." OECD Series on Testing and Assessment, No. 286.

Sources

Technical Application Note: Synthetic Pathways and Protocol Optimization for Derivatives of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note provides a comprehensive technical guide for the synthesis of derivatives from 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid . This guide is designed for medicinal chemists and agrochemical researchers focusing on the functionalization of electron-deficient fluorinated scaffolds.[1]

Executive Summary & Chemical Profile

The 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (DCDFA) scaffold represents a high-value building block in the development of protoporphyrinogen oxidase (PPO) inhibitors and auxin-mimic herbicides.[1] The presence of the difluoromethoxy (


)  group modulates lipophilicity (

) and metabolic stability, acting as a hydrogen bond donor/acceptor bioisostere.[1]

This guide details the strategic conversion of DCDFA into three critical derivative classes:

  • Alkyl Esters: For prodrug formulation and volatility modulation.[1]

  • Acyl Hydrazides: Key intermediates for heterocyclic divergence.[1][2]

  • 1,3,4-Oxadiazoles: Bioactive heterocycles with enhanced metabolic stability.

Chemical Reactivity Profile[1]
  • Acidity: The phenylacetic acid moiety is activated by the electron-withdrawing 2,4-dichloro substitution, making the carboxyl proton more acidic (

    
    ) than unsubstituted phenylacetic acid.[1]
    
  • Stability: The

    
     group is generally stable under standard acidic/basic hydrolysis but requires caution during harsh reduction (e.g., 
    
    
    
    ) to prevent defluorination.[1]
  • Sterics: The ortho-chloro substituent at position 2 exerts steric pressure on the methylene linker, potentially retarding nucleophilic attack at the carbonyl carbon.

Synthetic Pathway Visualization

The following workflow illustrates the divergent synthesis from the parent acid to functionalized heterocycles.

SynthesisWorkflow cluster_conditions Key Reaction Nodes Acid 2,4-Dichloro-5-(difluoromethoxy) phenylacetic Acid (Starting Material) Ester Methyl Ester Derivative Acid->Ester MeOH, H2SO4 Reflux (95%) Amide Amide Derivatives (Peptidomimetics) Acid->Amide R-NH2, HATU DIPEA Hydrazide Acyl Hydrazide Intermediate Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Scaffold Hydrazide->Oxadiazole POCl3, R-COOH Cyclization

Figure 1: Divergent synthetic workflow for DCDFA derivatives. Blue path indicates the primary protocol detailed below.

Module 1: Activation and Esterification

Direct conversion to the methyl ester is the most efficient method to activate the carboxylic acid for subsequent nucleophilic substitutions.

Protocol A: Acid-Catalyzed Fischer Esterification

Objective: Synthesis of Methyl 2-(2,4-dichloro-5-(difluoromethoxy)phenyl)acetate.

Reagents:

  • DCDFA (1.0 equiv)[1]

  • Methanol (Solvent/Reactant, anhydrous)

  • Sulfuric Acid (

    
    , catalytic, 0.1 equiv)
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 37 mmol) of DCDFA in 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add concentrated

    
     (0.5 mL) dropwise to prevent exotherm-induced decomposition.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Work-up: Evaporate excess methanol under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash sequentially with saturated

    
     (
    
    
    
    mL) to neutralize acid traces, followed by brine.
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Validation: The resulting oil usually solidifies upon standing. Yield is typically >92%.[1]

Data: Solvent Effects on Yield

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
Methanol

65695 Optimal condition.[1]
Ethanol

78891Slower kinetics due to steric bulk.[1]
Toluene/MeOH

110488Dean-Stark trap required.[1]

Module 2: Hydrazide Synthesis (The Pivot Point)

The acyl hydrazide is the "pivot" intermediate, allowing access to oxadiazoles, thiadiazoles, and triazoles.

Protocol B: Nucleophilic Acyl Substitution with Hydrazine

Objective: Synthesis of 2-(2,4-dichloro-5-(difluoromethoxy)phenyl)acetohydrazide.

Reagents:

  • Methyl ester of DCDFA (1.0 equiv)[1]

  • Hydrazine hydrate (80% or 99%, 5.0 equiv)

  • Ethanol (Absolute)[1][3]

Step-by-Step Methodology:

  • Setup: Dissolve the methyl ester (5.0 g) in absolute ethanol (50 mL).

  • Addition: Add hydrazine hydrate (5.0 equiv) slowly at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (diacylhydrazine).

  • Reaction: Reflux the mixture at 80°C for 8–12 hours. The electron-deficient nature of the phenyl ring may accelerate this reaction compared to standard phenylacetates.[1]

  • Precipitation: Cool the reaction mixture to 0°C. The hydrazide product often precipitates as a white crystalline solid.

  • Isolation: Filter the solid and wash with cold ethanol (

    
     mL) and diethyl ether.
    
  • Purification: If necessary, recrystallize from ethanol/water.

Mechanistic Insight: The 2,4-dichloro substitution creates a "steric corridor."[1] While the carbonyl is accessible, the leaving group (methoxide) departure is favored. The inductive effect of the halogens increases the electrophilicity of the carbonyl carbon, generally improving yields compared to electron-rich analogs.

Module 3: Heterocyclic Cyclization (1,3,4-Oxadiazoles)

1,3,4-Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability against hydrolysis.

Protocol C: Mediated Cyclodehydration

Objective: Synthesis of 2-((2,4-dichloro-5-(difluoromethoxy)benzyl)-5-substituted-1,3,4-oxadiazole.

Reagents:

  • Acyl Hydrazide (from Module 2) (1.0 equiv)

  • Substituted Benzoic Acid (or other carboxylic acid) (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (Solvent/Reagent, 5–10 mL per gram of substrate)[1]
    

Step-by-Step Methodology:

  • Mixture Preparation: In a dry round-bottom flask, combine the acyl hydrazide (1.0 mmol) and the appropriate carboxylic acid (1.0 mmol).

  • Cyclizing Agent: Add

    
     (5 mL) carefully.
    
  • Thermal Cyclization: Reflux the mixture at 100–110°C for 4–6 hours.

    • Caution:

      
       generates HCl gas; use a scrubber or efficient fume hood.[1]
      
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. This hydrolyzes the excess

    
    .
    
  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using solid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 10% NaOH solution. The product will precipitate.[4]
    
  • Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol/DMF.

Alternative Pathway (One-Pot): For sensitive substrates, use T3P (Propylphosphonic anhydride) in EtOAc as a milder cyclodehydration agent to avoid harsh acidic conditions that might affect the difluoromethoxy group.[1]

References

  • Fischer Esterification Kinetics: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]

  • Hydrazide Synthesis: Somani, R. R., & Shirodkar, P. Y. (2009). Synthesis and antibacterial activity of some new 2,5-disubstituted 1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(2). Link

  • Oxadiazole Cyclization: Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1]

  • Phenylacetic Acid Reactivity: BenchChem. (2025).[1][4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link[1]

  • Difluoromethoxy Group Stability: Leroux, F. (2005). The Difluoromethoxy Group: A "Lipophilic" Hydrogen Bond Acceptor. ChemBioChem, 6(12). Link[1]

Sources

Application Note: Experimental Design for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (5-DFM-DCPA) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the experimental framework for evaluating 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (herein referred to as 5-DFM-DCPA ).

Structurally, 5-DFM-DCPA is a halogenated phenylacetic acid derivative. It shares the pharmacophore of classical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Fenclofenac and Diclofenac , as well as auxinic herbicides. The critical structural innovation is the 5-difluoromethoxy (-OCHF₂) substituent.

Why this molecule matters:

  • Bioisosterism: The -OCHF₂ group acts as a lipophilic bioisostere for a methoxy (-OCH₃) or hydroxyl (-OH) group. It is designed to improve membrane permeability (LogP) while blocking metabolic O-dealkylation, potentially extending the half-life (

    
    ) compared to non-fluorinated analogs.
    
  • Acidity Modulation: The electron-withdrawing nature of the fluorine atoms and the chlorine substitutions on the phenyl ring will influence the pKa of the acetic acid tail, affecting protein binding and ionization at physiological pH.

This application note outlines a self-validating workflow to characterize 5-DFM-DCPA, focusing on Physicochemical Profiling , Analytical Method Development , and In Vitro Pharmacology (COX Inhibition) .

Experimental Workflow Visualization

The following diagram outlines the critical path for the preclinical evaluation of 5-DFM-DCPA, ensuring a "Go/No-Go" decision matrix at each stage.

G cluster_0 Stage 1: Characterization Start Synthesis & Verification (NMR/LCMS) PhysChem Physicochemical Profiling (LogP, pKa) Start->PhysChem > 98% Purity Assay_Dev Analytical Method Dev (HPLC-MS/MS) PhysChem->Assay_Dev Sol/Stab Data Bio_Assay In Vitro Potency (COX-1/COX-2) Assay_Dev->Bio_Assay LOD < 1nM ADME Metabolic Stability (Microsomes) Assay_Dev->ADME Decision Lead Optimization Decision Bio_Assay->Decision IC50 Data ADME->Decision Intrinsic Clearance

Figure 1: Integrated experimental workflow for 5-DFM-DCPA, moving from chemical verification to biological validation.

Protocol 1: Analytical Method Development (LC-MS/MS)

Before biological testing, a robust quantitative method is required. The -OCHF₂ group provides a unique mass signature.

Instrumentation & Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of the carboxylic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

MS/MS Transitions (MRM)

The carboxylic acid moiety suggests operation in Negative Ion Mode (ESI-) .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
5-DFM-DCPA 270.9 [M-H]⁻226.9 [M-H-CO₂]⁻-15Loss of carboxyl group (Decarboxylation).
5-DFM-DCPA 270.9 [M-H]⁻176.9 -25Loss of -OCHF₂ fragment (Difluoromethoxy cleavage).
IS (Diclofenac) 294.0 [M-H]⁻250.0 -18Internal Standard reference.
Method Validation Criteria
  • Linearity:

    
     over a range of 1 nM to 10 µM.
    
  • Recovery: Matrix effect must be within ±15% in plasma/media.

  • Specificity: No interference at the retention time of 5-DFM-DCPA in blank biological matrices.

Protocol 2: In Vitro Pharmacology (COX Inhibition)

Given the phenylacetic acid scaffold, the primary hypothesis is Cyclooxygenase (COX) inhibition. This protocol determines the selectivity ratio (COX-2 vs. COX-1), which is critical for predicting gastrointestinal safety.

Assay Principle

A colorimetric COX inhibitor screening assay measuring the peroxidase activity of COX enzymes. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

Reagents[1]
  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Test Compound: 5-DFM-DCPA (dissolved in DMSO, final concentration <1%).

  • Reference Standards: Indomethacin (Non-selective), Celecoxib (COX-2 selective).

Step-by-Step Procedure
  • Preparation: Prepare 10-point serial dilutions of 5-DFM-DCPA (0.01 nM to 10 µM) in Assay Buffer (Tris-HCl, pH 8.0).

  • Enzyme Incubation: Add 10 µL of COX-1 or COX-2 enzyme to the wells. Add 20 µL of the test compound. Incubate for 10 minutes at 25°C to allow enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/TMPD solution.

  • Measurement: Incubate for 2 minutes and measure Absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Sigmoidal Dose-Response).

Protocol 3: Metabolic Stability (Microsomal Stability)

The 5-difluoromethoxy group is specifically designed to resist O-dealkylation. This assay validates that design hypothesis by comparing intrinsic clearance (


) against a non-fluorinated analog (if available) or standard controls.
Experimental Design
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

Procedure
  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) with 5-DFM-DCPA (1 µM) in Phosphate Buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At each timepoint, remove 50 µL aliquots and quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (Diclofenac).

  • Processing: Centrifuge at 4000 rpm for 20 minutes. Analyze supernatant via the LC-MS/MS method defined in Protocol 1.

Data Analysis & Interpretation

Plot


 vs. Time. The slope (

) determines the half-life:


Success Criteria:

  • If

    
     min: The -OCHF₂ group is successfully blocking metabolism (High Stability).
    
  • If

    
     min: Rapid metabolism is occurring. Analyze metabolites to see if the -OCHF₂ group is being cleaved (loss of 51 Da) or if the phenylacetic acid tail is being glucuronidated.
    

Pathway Analysis: Predicted Metabolism

Understanding the metabolic fate is crucial for safety. The diagram below illustrates the potential metabolic pathways for 5-DFM-DCPA.

Metabolism Parent 5-DFM-DCPA (Parent) Phase1_A Metabolite M1: Hydroxylation (-OH) Parent->Phase1_A CYP450 (Oxidation) Phase1_B Metabolite M2: Defluorination (-OCHF2 -> -OH) Parent->Phase1_B CYP450 (O-dealkylation) (Blocked by Fluorine?) Phase2 Metabolite M3: Acyl Glucuronidation Parent->Phase2 UGTs (Conjugation) Toxicity Toxicity Phase1_B->Toxicity Potential Reactive Intermediate

Figure 2: Predicted metabolic pathways. The primary goal of the -OCHF₂ substitution is to inhibit the path to Metabolite M2.

Safety & Handling

  • Hazard Identification: As a halogenated phenylacetic acid, assume potential for skin irritation and eye damage (H315, H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of all halogenated organic waste in dedicated "Halogenated Solvent" containers.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for overcoming solubility challenges with 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. As scientists, we understand that suboptimal solubility can be a significant bottleneck in experimental workflows, from initial in-vitro screening to preclinical formulation development. This document provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific application.

Part 1: Understanding the Molecule: Estimated Physicochemical Profile

PropertyEstimated ValueRationale & Implications
Molecular Formula C₉H₆Cl₂F₂O₃-
Molecular Weight ~283.05 g/mol Important for calculating molar concentrations.
pKa (acidic) ~3.5 - 4.5The carboxylic acid proton's acidity is influenced by the electron-withdrawing effects of the halogens. This pKa value is critical; at a pH below this value, the compound will be in its neutral, less soluble form. At pH values above the pKa, it will be deprotonated into its highly soluble carboxylate salt.[1]
Estimated LogP > 3.0The presence of two chlorine atoms and a difluoromethoxy group significantly increases lipophilicity compared to phenylacetic acid (LogP ~1.4).[2][3] This high LogP predicts poor aqueous solubility.

Part 2: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions you may have before diving into specific protocols.

Q1: Why is my compound, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A: Based on its structure, the compound is a weak acid with high lipophilicity (a high LogP).[2][3] In its protonated (neutral) state, which predominates at pH values below its pKa, the molecule's crystal lattice energy and hydrophobicity prevent it from readily dissolving in water. Even at neutral pH, the equilibrium may not sufficiently favor the deprotonated, soluble form to achieve high concentrations.

Q2: What is the simplest and most common first step to try and solubilize this compound?

A: The most straightforward and often effective initial approach is pH adjustment .[4][5] Since your compound is a carboxylic acid, increasing the pH of the solution well above its estimated pKa (~4) will convert it to its highly soluble anionic (carboxylate) salt form.[1][6]

Q3: What are the main strategies I can use if simple pH adjustment isn't suitable for my experiment?

A: Beyond pH adjustment, several robust methods are available, each with specific advantages:

  • Salt Formation: Creating a stable, solid salt form of the compound can improve its dissolution rate and handling properties.[7][8][9]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can drastically increase solubility by reducing the overall polarity of the solvent system.[10][11][12]

  • Complexation: Encapsulating the molecule within a larger host molecule, such as a cyclodextrin, can create a water-soluble inclusion complex.[13][14][15]

  • Use of Surfactants: Surfactants form micelles in solution that can entrap the hydrophobic compound, effectively carrying it into the aqueous phase.[16][17]

Q4: Should I be concerned about the chemical stability of my compound when using these methods?

A: Generally, the methods described are unlikely to degrade the compound under standard conditions. However, it is always best practice to verify. The ester and ether linkages in the molecule are typically stable, but extreme pH (e.g., >12) or prolonged heating should be avoided. Always prepare fresh solutions and confirm the integrity of your stock solution after preparation, for instance, by a quick analytical check (HPLC, LC-MS) if the assay is sensitive.

Part 3: In-Depth Troubleshooting and Experimental Guides

This section provides detailed, step-by-step protocols for the primary methods of solubility enhancement.

Method 1: pH-Mediated Solubilization

Q: What is the scientific principle behind increasing solubility with pH?

A: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation. For a weak acid like 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (HA), an equilibrium exists between the neutral, poorly soluble form (HA) and the ionized, water-soluble salt form (A⁻). By increasing the pH with a base, you consume H⁺ ions, shifting the equilibrium to the right, favoring the formation of the soluble A⁻ form. As a rule of thumb, for complete ionization and solubilization, the pH should be at least 2 units above the compound's pKa.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) HA HA (Solid) Poorly Soluble A_minus A⁻ (Aqueous) + H⁺ Highly Soluble HA->A_minus Addition of Base (e.g., NaOH) Shifts Equilibrium A_minus->HA Addition of Acid (e.g., HCl) G cluster_0 Aqueous System cluster_1 Co-Solvent System node1 Water Molecules High Polarity Drug (Insoluble) node2 Water + Co-Solvent (e.g., DMSO) Reduced Polarity Drug (Soluble) node1:f2->node2:f2 Co-solvent addition breaks water's hydrogen bond network

Caption: Mechanism of co-solvency for enhancing drug solubility.

Q: Which co-solvents should I screen and what is a good experimental workflow?

A: Common choices for co-solvents are DMSO, ethanol, and polyethylene glycol 400 (PEG 400). A systematic screening can quickly identify the optimal system for your needs.

Co-SolventTypical Starting % (v/v)ProsCons
DMSO 10-100%Excellent solubilizing power for many compounds.Can be toxic to some cell lines at >0.5%; can interfere with some assays.
Ethanol 10-50%Biocompatible at low concentrations; volatile.May cause protein precipitation at high concentrations.
PEG 400 10-50%Low toxicity; often used in formulations. [18]Can be viscous; may not be as potent as DMSO.

A: Protocol: Co-solvent Screening Workflow

  • Preparation: Dispense a fixed, pre-weighed amount of your compound into several small vials.

  • Screening: To each vial, add a different co-solvent (e.g., Vial 1: DMSO, Vial 2: Ethanol, Vial 3: 50/50 Ethanol/PEG 400).

  • Titration: Add the co-solvent in small, measured increments, vortexing or sonicating between additions, until the compound is fully dissolved. Record the volume required. The solvent system that dissolves the compound with the smallest volume is the most effective.

  • Aqueous Tolerance Test: Once you have a high-concentration stock (e.g., 50 mM in DMSO), perform a serial dilution into your final aqueous assay buffer (e.g., PBS). Observe the concentration at which precipitation occurs. This determines the maximum achievable concentration in your final assay conditions.

Method 3: Complexation with Cyclodextrins

Q: I am developing a formulation for animal studies. Are cyclodextrins a suitable option?

A: Absolutely. Cyclodextrins (CDs) are a go-to technology for in-vivo formulations due to their excellent safety profile and ability to significantly increase the aqueous solubility of poorly soluble drugs. [13][15]These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. [13]Your lipophilic compound can partition into this cavity, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water, rendering the entire complex water-soluble. [14][19]

G Drug Drug Molecule (Hydrophobic) Drug->p1 CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->p1 Complex Soluble Inclusion Complex p1->Complex Complexation in Water

Caption: Formation of a drug-cyclodextrin inclusion complex.

Q: Which cyclodextrin should I use and how do I prepare the complex?

A: While many types of cyclodextrins exist, chemically modified ones are preferred in formulations for their higher solubility and reduced toxicity compared to the parent β-cyclodextrin.

Cyclodextrin TypeKey FeaturesCommon Use
β-Cyclodextrin (β-CD) Low cost, but relatively low aqueous solubility. [19]Less common for parenteral use due to nephrotoxicity concerns.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, excellent safety profile. [13]Very common in both oral and parenteral formulations.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, anionic nature can aid complexation with certain drugs.Widely used in commercial parenteral products.

A: Protocol: Phase-Solubility Study and Complex Preparation

  • Phase-Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 20% w/v HP-β-CD).

    • Add an excess amount of your compound to each solution.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved drug in the filtrate (e.g., by HPLC-UV).

    • Plot the drug concentration vs. the cyclodextrin concentration. A linear increase (an Aₗ-type diagram) indicates the formation of a soluble complex. [20]2. Stock Solution Preparation (Kneading Method):

    • Based on your solubility study, determine the required amount of cyclodextrin for your target drug concentration.

    • Weigh out the drug and the cyclodextrin.

    • Place them in a mortar and add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a paste.

    • Triturate (knead) the paste for 30-60 minutes.

    • Dry the paste under vacuum to remove the solvent. The resulting powder is the drug-CD complex, which should be freely soluble in your aqueous vehicle.

Part 4: Summary and Method Selection Guide

Choosing the right solubilization strategy depends entirely on your experimental context. Use the following decision guide to select the most appropriate starting point.

G start Goal: Solubilize Compound q1 What is the application? start->q1 q2 Is pH modification allowed? q1->q2 In-vitro Screening res3 Use Cyclodextrins (Method 3) q1->res3 In-vivo Formulation q3 Is a small amount of organic solvent tolerated (e.g., <1% final)? q2->q3 No res1 Use pH Adjustment (Method 1) q2->res1 Yes res2 Use Co-solvents (Method 2) q3->res2 Yes q3->res3 No res4 Consider Salt Formation for a stable solid (Method 2) res3->res4 Also consider...

Caption: Decision tree for selecting a solubilization method.

References

  • Irie, T., & Uekama, K. (1997). Pharmaceutical Applications of Cyclodextrins. III. Toxicological Issues and Safety Evaluation. Journal of Pharmaceutical Sciences, 86(2), 147-162. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. In Techniques of Solubilization of Drugs (pp. 91-134). Marcel Dekker, New York. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Science, 11, 28-36. [Link]

  • Puskás, I., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1406. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2825-2834. [Link]

  • Patel, J. R., & Patel, A. B. (2025). Co-solvency: Significance and symbolism. Patsnap Eureka. [Link]

  • Slideshare. (n.d.). Cosolvency. [Link]

  • David, S., Timmins, P., & Conway, B. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Al-Kassas, R., & Al-Ghazali, M. A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Patsnap Eureka. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • askIITians. (2025). How does pH affect solubility? [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. [Link]

  • Fiveable. (2025). pH and Solubility | AP Chem. [Link]

  • Sharma, D., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 93-98. [Link]

  • Järvinen, K., et al. (1998). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • Kumar, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Chadha, R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 126. [Link]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35-41. [Link]

  • Connected Papers. (n.d.). Salt formation to improve drug solubility. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]

  • Sanyo Chemical Solutions. (n.d.). Surfactant Basics 1 (Detergents). [Link]

  • Chemsrc. (2025). 2-(2,4-dichloro-5-fluoro-phenoxy)acetic acid. [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetic acid. [Link]

  • PubChem. (n.d.). 2,4-Difluorophenylacetic acid. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). 2,4-dichloro-5-fluorobenzenesulfonyl chloride Properties. [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the challenges of this multi-step synthesis, ensuring efficiency, high yield, and purity.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a sequential process that requires careful optimization at each stage. The most common synthetic route involves three key transformations:

  • Friedel-Crafts Acylation: The synthesis of the key intermediate, 2,4-dichloro-5-(difluoromethoxy)acetophenone, from a suitable difluoromethoxy-substituted benzene derivative.

  • Willgerodt-Kindler Reaction: The conversion of the acetophenone to a thioamide intermediate, typically a thiomorpholide.

  • Hydrolysis: The final step to yield the desired phenylacetic acid.

This guide is structured to address potential issues at each of these critical junctures, providing not just solutions, but the underlying chemical principles to inform your experimental design.

Troubleshooting Guide: From Starting Material to Final Product

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Part 1: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)acetophenone

Question 1: I am observing low yields in the Friedel-Crafts acylation to form the acetophenone. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of difluoromethoxy-substituted benzenes are often traced back to a few key factors:

  • Substrate Reactivity: The 2,4-dichloro and 5-difluoromethoxy substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This inherent low reactivity requires carefully optimized and often forcing reaction conditions.

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is a common catalyst, but its activity is highly sensitive to moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. The molar ratio of the catalyst is also critical; for deactivated substrates, an excess of the catalyst may be required.

  • Choice of Acylating Agent: While acetic anhydride can be used, acetyl chloride is often more reactive and may provide better yields for deactivated systems.[1]

  • Reaction Temperature and Time: Deactivated substrates may require higher temperatures and longer reaction times to achieve reasonable conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Recommended Starting Conditions:

ParameterRecommended ValueRationale
Catalyst Anhydrous AlCl₃Strong Lewis acid required for deactivated rings.
Acylating Agent Acetyl ChlorideMore reactive than acetic anhydride.[1]
Solvent Dichloroethane or NitrobenzeneSolvents that can withstand higher temperatures.
Temperature 60-80 °C (initial trial)Balance between reaction rate and potential side reactions.
Monitoring TLC (e.g., 8:2 Hexane:Ethyl Acetate)To track the consumption of starting material.
Part 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to thioamides, but it is not without its challenges, especially with substituted acetophenones.

Question 2: My Willgerodt-Kindler reaction is sluggish or gives a low yield of the desired thiomorpholide. How can I optimize this step?

Answer:

The success of the Willgerodt-Kindler reaction is highly dependent on several interconnected variables. For an electron-deficient substrate like 2,4-dichloro-5-(difluoromethoxy)acetophenone, particular attention should be paid to the following:

  • Reagent Stoichiometry: The molar ratio of the amine (typically morpholine) and sulfur to the acetophenone is crucial. An excess of both is generally required to drive the reaction to completion.

  • Temperature: This reaction often requires high temperatures (130-160 °C) to proceed at a reasonable rate. Microwave-assisted heating can sometimes be employed to shorten reaction times and improve yields.[2]

  • Amine Choice: While morpholine is standard, for some substrates, other secondary amines like pyrrolidine or piperidine might offer improved performance. However, for a sterically hindered and electron-poor substrate, morpholine is a good starting point.

  • Solvent: While often run neat, a high-boiling, polar aprotic solvent like DMF or quinoline can sometimes be beneficial, particularly if solubility is an issue.

Troubleshooting Common Issues in the Willgerodt-Kindler Reaction:

Problem Possible Cause Suggested Solution
Low Conversion Insufficient temperature or reaction time.Gradually increase the reaction temperature in 10 °C increments. Monitor by TLC to determine the optimal reaction time. Consider microwave heating.[2]
Inadequate reagent stoichiometry.Increase the equivalents of morpholine and sulfur (e.g., from 3 and 2.5 equivalents to 4 and 3.5 equivalents, respectively).
Formation of Tar/Polymeric Material Excessive temperature or prolonged reaction time.Carefully control the temperature and monitor the reaction to stop it once the starting material is consumed.
Side Product Formation The electron-withdrawing groups can influence the reaction pathway.Isolate and characterize side products to understand the competing reactions. This may necessitate a change in amine or solvent.

Experimental Protocol: General Willgerodt-Kindler Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-5-(difluoromethoxy)acetophenone (1.0 eq), sulfur (2.5-3.5 eq), and morpholine (3.0-4.0 eq).

  • Reaction: Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring. The reaction mixture will darken and may become viscous.

  • Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in a suitable solvent (e.g., dichloromethane), and analyzing by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and proceed to the hydrolysis step. It is often advantageous to proceed directly to hydrolysis without isolating the intermediate thiomorpholide.

Part 3: Hydrolysis of the Thiomorpholide

The final hydrolysis step is critical for obtaining the target phenylacetic acid. The conditions must be harsh enough to cleave the thioamide but not so harsh as to degrade the product.

Question 3: I am experiencing incomplete hydrolysis of the thiomorpholide, or I suspect decomposition of my product. What are the best practices for this step?

Answer:

Hydrolysis of thioamides is generally more challenging than the hydrolysis of their amide counterparts due to the lower electrophilicity of the thiocarbonyl carbon.[3][4] The stability of the difluoromethoxy group under these conditions is also a key consideration.

  • Hydrolysis Conditions: Both acidic and basic conditions can be employed.

    • Basic Hydrolysis: Typically involves refluxing with a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or dioxane. This is often the preferred method.

    • Acidic Hydrolysis: Can be achieved with strong acids like sulfuric or hydrochloric acid. However, the difluoromethoxy group is generally stable under both acidic and basic conditions, but prolonged exposure to very harsh conditions should be avoided.[2]

  • Reaction Time and Temperature: Complete hydrolysis often requires prolonged heating. Monitor the reaction by TLC or HPLC to determine the point of complete conversion.

  • Work-up Procedure: After hydrolysis, the reaction mixture is acidified to protonate the carboxylate and precipitate the phenylacetic acid. Careful control of the pH during work-up is essential for maximizing recovery.

Decision Tree for Thioamide Hydrolysis:

Hydrolysis_Troubleshooting start Incomplete Hydrolysis or Decomposition check_conditions Review Hydrolysis Conditions (Base/Acid concentration, co-solvent) start->check_conditions check_time_temp Evaluate Reaction Time and Temperature check_conditions->check_time_temp incomplete_hydrolysis Incomplete Hydrolysis check_time_temp->incomplete_hydrolysis decomposition Product Decomposition Observed check_time_temp->decomposition increase_severity Increase Base/Acid Concentration or Temperature incomplete_hydrolysis->increase_severity Yes prolong_time Increase Reaction Time with Monitoring incomplete_hydrolysis->prolong_time Consider reduce_severity Decrease Temperature or Use Milder Conditions decomposition->reduce_severity Yes purification Optimize Purification (Recrystallization, Chromatography) increase_severity->purification prolong_time->purification reduce_severity->purification success Pure Phenylacetic Acid purification->success

Caption: Decision tree for troubleshooting the hydrolysis of the thiomorpholide intermediate.

Recommended Hydrolysis Protocol:

  • Setup: To the cooled Willgerodt-Kindler reaction mixture, add a 20% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux for 4-8 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to an acidic pH.

  • Isolation: The phenylacetic acid will precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with cold water and purify by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water).[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the progress of these reactions?

A1: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products in all steps.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can be used to identify and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the difluoromethoxy group.

Q2: Are there any specific safety precautions I should take?

A2: Yes, several safety measures are crucial:

  • Hydrogen Sulfide (H₂S): The Willgerodt-Kindler reaction can produce H₂S, a toxic and flammable gas. The reaction must be conducted in a well-ventilated fume hood.

  • Strong Acids and Bases: Handle concentrated acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: Be cautious of potential pressure build-up, especially when heating sealed reaction vessels.

Q3: Can I purify the final product by column chromatography?

A3: While recrystallization is the most common method for purifying phenylacetic acids, column chromatography on silica gel can also be used.[5] A solvent system such as hexane/ethyl acetate with a small amount of acetic acid to prevent tailing is often effective.

Q4: What are the expected NMR chemical shifts for the final product?

A4: While the exact shifts will depend on the solvent and instrument, you can expect the following approximate chemical shifts for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid in CDCl₃:

  • ¹H NMR: Aromatic protons will appear as singlets or doublets in the 7.0-7.5 ppm region. The methylene protons of the acetic acid moiety will be a singlet around 3.6 ppm. The proton of the difluoromethoxy group will be a triplet around 6.5 ppm with a characteristic large J-coupling to the fluorine atoms. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.

  • ¹⁹F NMR: A doublet corresponding to the -OCF₂H group.

This technical support center provides a comprehensive framework for optimizing the synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. By understanding the underlying principles and potential pitfalls of each step, you can approach this synthesis with greater confidence and achieve your desired results.

References

  • Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. (2025). ResearchGate. Retrieved from [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1996, December 17). Google Patents.
  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. Retrieved from [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014, December 10). Hindawi. Retrieved from [Link]

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2020, January 22). PubMed Central. Retrieved from [Link]

  • Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. (2018, November 28). ACS Publications. Retrieved from [Link]

  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1. (1986). Acta Chemica Scandinavica. Retrieved from [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2015, January 1). PubMed Central. Retrieved from [Link]

  • Phenylacetic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phenylacetamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phenylacetic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol based on established chemical principles to help you increase yield and purity.

Core Synthesis Strategy

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is most effectively approached via a three-stage process. This strategy ensures controlled introduction of each functional group and provides opportunities for purification at intermediate stages, which is critical for achieving a high-quality final product.

Diagram: Overall Synthetic Workflow

A Stage 1: Glycidic Ester Formation (Darzens Condensation) B Intermediate 1: Ethyl 3-(2,4-dichloro-5-hydroxyphenyl)oxirane-2-carboxylate A->B C Stage 2: Rearrangement & Esterification B->C D Intermediate 2: Ethyl 2-(2,4-dichloro-5-hydroxyphenyl)acetate C->D E Stage 3: O-Difluoromethylation D->E F Intermediate 3: Ethyl 2-(2,4-dichloro-5-(difluoromethoxy)phenyl)acetate E->F G Stage 4: Ester Hydrolysis F->G H Final Product: 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid G->H

Caption: A four-stage synthetic pathway to the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Stage 1 & 2: Synthesis of Ethyl 2-(2,4-dichloro-5-hydroxyphenyl)acetate

Question: My yield for the Darzens condensation is low, and I see multiple spots on my TLC plate. What is happening?

Answer: Low yields in the Darzens condensation are often due to competing side reactions or suboptimal reaction conditions. The base is a critical parameter.

  • Causality: The Darzens reaction involves the deprotonation of an α-haloester to form a nucleophile that attacks a carbonyl group[1][2]. A base that is too strong or sterically unhindered can promote self-condensation of the aldehyde or ester, or lead to other unwanted reactions. Temperature control is also crucial; excessive heat can cause decomposition of the product.

  • Troubleshooting Steps:

    • Base Selection: Switch to a milder, bulkier base like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in ethanol. This can favor the desired condensation pathway.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the base and reactants to minimize side reactions.

    • Reagent Purity: Ensure your 2,4-dichloro-5-hydroxybenzaldehyde is pure and your ethyl chloroacetate is free of hydrolysis products.

    • Workup: The subsequent rearrangement of the glycidic ester to the phenylacetate intermediate requires careful acidic workup. Ensure complete conversion before proceeding to the next step.

Stage 3: O-Difluoromethylation

Question: The conversion of my phenolic intermediate is incomplete. I have a significant amount of unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?

Answer: This is the most common and challenging step in the synthesis. The electron-withdrawing effects of the two chlorine atoms on the aromatic ring significantly reduce the nucleophilicity of the phenolic oxygen, making it a poor nucleophile for the difluorocarbene intermediate[3].

  • Causality: The reaction proceeds via the generation of difluorocarbene (:CF2) from a precursor, which is then trapped by the phenolate[4]. For the reaction to be efficient, the phenolate must be generated in a sufficient concentration and be nucleophilic enough to trap the highly reactive and short-lived difluorocarbene.

  • Solutions:

    • Optimize Base Stoichiometry: The choice and amount of base are critical. Cesium carbonate (Cs₂CO₃) is highly effective as it is a strong base and its large counter-ion can increase the nucleophilicity of the phenolate. Use at least 1.5 equivalents to ensure complete deprotonation of the phenol[4].

    • Increase Reagent Equivalents: Use a larger excess of the difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), to maintain a higher concentration of difluorocarbene throughout the reaction.

    • Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively solvates the cesium cation and promotes the reaction[3]. Ensure the solvent is anhydrous, as water will consume the difluorocarbene.

    • Temperature and Time: A moderate increase in temperature (e.g., 80-100 °C) can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time, which could be several hours[3].

Diagram: Troubleshooting the O-Difluoromethylation Step

Start Problem: Incomplete Conversion of Phenol Check1 Check Base: Is it Cs₂CO₃? Is it ≥ 1.5 eq? Start->Check1 Check2 Check Reagent: Is ClCF₂CO₂Na ≥ 2.0 eq? Check1->Check2 Yes Solution1 Action: Use Cs₂CO₃ (1.5-2.0 eq) Check1->Solution1 No Check3 Check Conditions: Is solvent anhydrous DMF? Is Temp 80-100 °C? Check2->Check3 Yes Solution2 Action: Increase ClCF₂CO₂Na to 2.5-3.0 eq Check2->Solution2 No Solution3 Action: Ensure anhydrous conditions. Increase temperature gradually. Check3->Solution3 No End Result: Improved Conversion Check3->End Yes Solution1->Check2 Solution2->Check3 Solution3->End

Caption: A logical workflow for diagnosing and solving low conversion issues.

Stage 4: Ester Hydrolysis

Question: During the final hydrolysis step, I am getting a low yield of the carboxylic acid and some decomposition. What are the best conditions for this hydrolysis?

Answer: The final product contains several sensitive functional groups. Harsh hydrolysis conditions can lead to side reactions or decomposition.

  • Causality: Strong acidic or basic conditions at high temperatures can potentially lead to decarboxylation or other degradation pathways. The goal is to find conditions that are effective for ester cleavage without affecting the rest of the molecule.

  • Solutions:

    • Basic Hydrolysis: Saponification using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a very mild and effective method for hydrolyzing esters.

    • Acidic Hydrolysis: If you prefer acidic conditions, a mixture of acetic acid and a mineral acid (like HCl) at a moderate temperature can be effective. However, this can sometimes be slower[5].

    • Workup: After hydrolysis, it is critical to perform the acidification step at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. This minimizes the solubility of the product in the aqueous layer and prevents degradation. Wash the final product with cold water to remove any residual salts.

Frequently Asked Questions (FAQs)

Q1: Are there alternative routes to synthesize the phenylacetic acid core?

A1: Yes, several methods exist for synthesizing phenylacetic acids. The Willgerodt-Kindler reaction, which converts an acetophenone to a phenylacetic acid via a thioamide intermediate, is a powerful alternative[6][7]. Another option is the palladium-catalyzed carbonylation of the corresponding benzyl chloride[8][9]. However, for this specific substitution pattern, the Darzens condensation route starting from the corresponding benzaldehyde is often more direct and avoids the use of highly toxic reagents like sodium cyanide that would be required in a route starting from a benzyl halide[5].

Q2: What are the primary side products to expect during the O-difluoromethylation step?

A2: Besides unreacted starting material, the primary side product could arise from the reaction of difluorocarbene with the solvent or trace water. If the reaction temperature is too high or the conditions are not anhydrous, you may observe decomposition of the starting material or the product. Careful monitoring by LC-MS can help identify these minor impurities.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. ¹H and ¹⁹F NMR spectroscopy are essential for characterizing the intermediates and the final product.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed. The O-difluoromethylation step requires special attention. While sodium chlorodifluoroacetate is a stable solid, the reaction should be conducted in a well-ventilated fume hood as it generates difluorocarbene in situ[4]. The use of anhydrous solvents and inert atmosphere techniques is recommended to prevent exposure to moisture.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis.

Reagents and Equipment
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Equivalents
2,4-dichloro-5-hydroxybenzaldehyde191.011.91 g1.0
Ethyl chloroacetate122.551.47 g (1.2 mL)1.2
Potassium tert-butoxide112.211.35 g1.2
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)152.463.81 g2.5
Cesium Carbonate (Cs₂CO₃)325.824.89 g1.5
Lithium Hydroxide (LiOH)23.950.48 g2.0
Anhydrous N,N-Dimethylformamide (DMF)-50 mL-
Anhydrous Tetrahydrofuran (THF)-50 mL-
Step 1 & 2: Synthesis of Ethyl 2-(2,4-dichloro-5-hydroxyphenyl)acetate
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and 2,4-dichloro-5-hydroxybenzaldehyde (1.91 g, 10 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.35 g, 12 mmol) to the solution and stir for 15 minutes.

  • Add ethyl chloroacetate (1.47 g, 12 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude glycidic ester is then treated with 1M HCl in THF to facilitate rearrangement. After workup, purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 2-(2,4-dichloro-5-hydroxyphenyl)acetate .

Step 3: O-Difluoromethylation
  • In a flame-dried flask under an inert atmosphere, combine Ethyl 2-(2,4-dichloro-5-hydroxyphenyl)acetate (e.g., 2.49 g, 10 mmol), sodium chlorodifluoroacetate (3.81 g, 25 mmol), and cesium carbonate (4.89 g, 15 mmol).

  • Add anhydrous DMF (50 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed[3][4].

  • Cool the reaction mixture to room temperature. Dilute with deionized water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Ethyl 2-(2,4-dichloro-5-(difluoromethoxy)phenyl)acetate .

Step 4: Ester Hydrolysis
  • Dissolve the purified ethyl ester (e.g., 2.99 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).

  • Add lithium hydroxide (0.48 g, 20 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid .

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Taylor & Francis Online. [Link]

  • The Willgerodt-Kindler Reaction. Part 1: Styrene to Methamphetamine. Sciencemadness.org. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Phenylacetic acid. Organic Syntheses. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

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Technical Support Center: Stability Testing of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and compliant stability studies.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid critical?

Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies worldwide. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, this data is essential to:

  • Determine the re-test period or shelf life: This defines the timeframe during which the API is expected to remain within its established specifications under recommended storage conditions.[1][2]

  • Recommend storage conditions: Based on stability data, appropriate storage conditions (e.g., temperature, humidity control, protection from light) are established to ensure the API's integrity.[2][3]

  • Identify potential degradation products: Understanding how the molecule degrades helps in identifying impurities that could impact safety and efficacy.[4][5]

  • Develop a stability-indicating analytical method: A robust analytical method that can separate the intact API from its degradation products is crucial for accurate stability monitoring. Forced degradation studies are key to developing such methods.[4][5][6]

Q2: What are the primary chemical liabilities of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid that I should be aware of during stability testing?

The structure of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid presents several potential areas for degradation:

  • Hydrolytic Degradation: The difluoromethoxy group (-OCF₂H) could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could potentially lead to the formation of a phenol. While generally more stable than a non-fluorinated ether, this is a key area to investigate.

  • Oxidative Degradation: The phenylacetic acid moiety can be susceptible to oxidation.[7][8] The benzylic carbon is a potential site for oxidative attack.

  • Photodegradation: The presence of a chlorinated aromatic ring suggests a potential for photosensitivity.[9][10] UV or visible light exposure could lead to dehalogenation or other complex degradation pathways.[9][11]

  • Thermal Degradation: As with any organic molecule, exposure to high temperatures can induce degradation. The presence of chlorine atoms can sometimes facilitate thermal decomposition pathways, such as dehydrochlorination.[12]

Q3: What are the initial steps for designing a stability study for this compound?

A comprehensive stability program for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid should be based on the ICH Q1A(R2) guideline.[1][13][14] The initial steps involve:

  • Forced Degradation (Stress Testing): Before initiating long-term and accelerated stability studies, forced degradation studies are essential.[4][5][15] These studies expose the API to harsh conditions to rapidly identify likely degradation products and pathways. This is crucial for developing and validating a stability-indicating analytical method.[6]

  • Method Development and Validation: Develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from all potential degradation products generated during forced degradation.[16]

  • Protocol Design for Formal Stability Studies: Based on the intended market's climatic zone, design long-term and accelerated stability study protocols.[2][17] This includes defining storage conditions, testing frequency, and the specific tests to be performed at each time point.

Troubleshooting Guides

Issue 1: Unexpected Peaks Appearing in the Chromatogram During a Formal Stability Study

Question: I have initiated a 25°C/60% RH long-term stability study. At the 3-month time point, I am observing new, small peaks in my HPLC chromatogram that were not present at the initial time point. What should I do?

Answer:

The appearance of new peaks is a clear indication of degradation. The following steps should be taken to investigate and address this issue:

Step 1: Confirm the Identity of the New Peaks

  • Hypothesis: The new peaks are likely degradation products.

  • Action: Compare the retention times of these new peaks with the peaks of the degradation products generated during your initial forced degradation studies. If you have not already, use a photodiode array (PDA) detector to compare the UV spectra of the new peaks with the parent compound and known degradants. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended technique to determine the mass of the new compounds and propose their structures.[16][18]

Step 2: Investigate the Root Cause

  • Hypothesis 1: Inadequate Storage. The sample may have been inadvertently exposed to adverse conditions.

    • Action: Verify the temperature and humidity logs for the stability chamber to ensure there were no excursions. Check the integrity of the sample's container closure system.

  • Hypothesis 2: Intrinsic Instability. The compound may be less stable than anticipated under the tested conditions.

    • Action: Review your forced degradation data. Do the new peaks correspond to degradants formed under specific stress conditions (e.g., thermal, oxidative)? This can provide clues about the degradation pathway. For example, if the degradant matches one formed during oxidative stress testing, it might indicate that the primary packaging is not sufficiently protecting the API from air.

Step 3: Quantify and Assess the Impact

  • Action: Quantify the new impurities relative to the parent compound. If they exceed the identification and qualification thresholds outlined in ICH Q3A(R2), further characterization and toxicological assessment may be required.[14]

Issue 2: Loss of Assay Value with No Corresponding Increase in Impurities

Question: In my accelerated stability study (40°C/75% RH), the assay value for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is decreasing over time, but I am not seeing a mass balance; the sum of impurities is not accounting for the loss of the parent compound. What could be the cause?

Answer:

This is a common and challenging issue in stability testing. Here are the likely causes and how to troubleshoot them:

  • Hypothesis 1: Non-UV Active or Poorly UV-Responsive Degradants. Your primary degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

    • Causality: The degradation pathway might involve the cleavage of the aromatic ring or other modifications that destroy the primary chromophore.

    • Action:

      • Use a PDA Detector: Analyze your stressed samples with a PDA detector to see if any peaks are present at different wavelengths.

      • Employ a Universal Detector: Re-analyze your samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors are not dependent on a chromophore and can detect a wider range of compounds.

      • LC-MS Analysis: Utilize LC-MS to search for the masses of potential degradants that may not be visible by UV.

  • Hypothesis 2: Formation of Insoluble Degradants. The degradation products could be precipitating out of the sample solution before or during analysis.

    • Causality: Polymerization or the formation of highly non-polar degradants can lead to insolubility in the sample diluent.

    • Action:

      • Visually inspect your stability samples for any cloudiness or particulate matter.

      • Experiment with different sample diluents that have a stronger solubilizing power.

      • If particulates are observed, attempt to dissolve them in a strong solvent and analyze the resulting solution.

  • Hypothesis 3: Formation of Volatile Degradants. A degradation pathway could be producing volatile compounds that are lost during sample preparation or analysis.

    • Causality: Decarboxylation of the phenylacetic acid moiety is a potential pathway that would result in a volatile product.

    • Action: Analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradation products.[18][19]

Experimental Protocols & Data Presentation

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for understanding the degradation pathways of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.[4][5] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradants that may not be relevant to formal stability.[4]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionRecommended ParametersRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo test susceptibility to acid-catalyzed degradation. Potential hydrolysis of the difluoromethoxy group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo test susceptibility to base-catalyzed degradation. Potential hydrolysis of the difluoromethoxy group.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess sensitivity to oxidative stress.[20] Potential oxidation at the benzylic position.
Thermal Degradation Solid-state at 80°C for 7 daysTo evaluate thermal stability.[12] May induce decarboxylation or other rearrangements.
Photostability ICH Q1B recommended exposure: Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]To assess light sensitivity.[11][21] Potential for dehalogenation or free-radical mediated degradation.[22]
Workflow for Investigating an Out-of-Specification (OOS) Impurity Result

OOS_Workflow start OOS Impurity Result Detected lab_investigation Phase 1: Laboratory Investigation start->lab_investigation confirm_result Confirm Result: - Re-inject original solution - Check instrument parameters - Verify calculations lab_investigation->confirm_result retest Retest: - Analyze a new aliquot from the original sample confirm_result->retest If no obvious error root_cause_analysis Phase 2: Full-Scale Investigation (If OOS is Confirmed) retest->root_cause_analysis If OOS is confirmed manufacturing_review Review Manufacturing Records root_cause_analysis->manufacturing_review stability_chamber_review Review Stability Chamber Data (Temp/RH excursions) root_cause_analysis->stability_chamber_review degradation_pathway_analysis Analyze Degradation Pathway: - LC-MS/MS Identification - Compare to forced degradation root_cause_analysis->degradation_pathway_analysis corrective_action Implement Corrective and Preventive Actions (CAPA) manufacturing_review->corrective_action stability_chamber_review->corrective_action degradation_pathway_analysis->corrective_action

Caption: Workflow for investigating an out-of-specification impurity result.

Decision Tree for Photostability Testing

As per ICH Q1B, a systematic approach to photostability testing is recommended.[21]

Photostability_Decision_Tree start Start: Test API api_test Expose API to light (ICH Q1B conditions) start->api_test api_change Is there an acceptable change? api_test->api_change dp_exposed Test Drug Product (outside immediate pack) api_change->dp_exposed Yes end_stable Conclusion: Photostable api_change->end_stable No dp_exposed_change Is there an acceptable change? dp_exposed->dp_exposed_change dp_immediate_pack Test Drug Product (in immediate pack) dp_exposed_change->dp_immediate_pack Yes dp_exposed_change->end_stable No dp_immediate_pack_change Is there an acceptable change? dp_immediate_pack->dp_immediate_pack_change dp_marketing_pack Test Drug Product (in marketing pack) dp_immediate_pack_change->dp_marketing_pack Yes dp_immediate_pack_change->end_stable No dp_marketing_pack_change Is there an acceptable change? dp_marketing_pack->dp_marketing_pack_change dp_marketing_pack_change->end_stable No end_protect Conclusion: Light protection needed dp_marketing_pack_change->end_protect Yes

Caption: Decision tree for systematic photostability testing.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Understanding ICH Photostability Testing - Q-Lab.
  • Photostability (ICH Q1B) – Pharma Stability.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Q1A(R2) Guideline - ICH.
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF 6 as an Oxidant - ACS Public
  • Quality Guidelines - ICH.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • Kinetic Study of oxidation of Phenylacetic acid (PAA) by N-chlorobenzimidazole - JETIR.
  • Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium - Oriental Journal of Chemistry.
  • The thermal decomposition of aromatic compounds - II. Dichlorobenzenes | Proceedings A.
  • Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part III. Oxidation of phenyl- and o-biphenylyl-substituted acetic and propionic acids, and of o-biphenylylmethylmalonic acid - Journal of the Chemical Society C: Organic (RSC Publishing).
  • US3919305A - Process for the preparation of phenylacetic acid - Google P
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC.
  • Advances in the Analysis of Persistent Halogen
  • The principle and method of improving the thermal stability of chlorin
  • Forced Degradation Study as per ICH Guidelines: Wh
  • (PDF)
  • Biodegradability of chlorinated arom
  • a review on forced degradation and stability indic
  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROM
  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chrom
  • Development of forced degradation and stability indic
  • Halogenated Persistent Organic Pollutants and Polycyclic Arom
  • A practical guide to forced degradation and stability studies for drug substances.
  • Method for multiresidue determination of halogenated aromatics and PAHs in combustion-rel
  • Biodegradation of fluorin
  • Analytical Techniques In Stability Testing - Separ
  • Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment - MSpace.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w
  • Hydrolytic degradation of the continuous fiber composites of the EvolvecompTM family.
  • Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils - MDPI.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader | PLOS One - Research journals.

Sources

"troubleshooting contamination in 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid samples"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Contamination & Purity Issues

Status: Operational | Tier: Level 3 (Senior Application Support)

Initial Triage: The "Quick Fix" Diagnostic

Before initiating complex purification, rule out analytical artifacts. Phenylacetic acid derivatives are notorious for "ghost" contamination in HPLC due to pH sensitivity.

Q: Why does my HPLC chromatogram show a split peak or "shoulder" for the main compound?

A: This is likely not a contaminant but a pH-dependent equilibrium artifact. 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a weak acid (estimated pKa ~3.6–3.8). If your mobile phase pH is near the pKa, the molecule exists as both the free acid and the ionized phenylacetate anion. These two species interact differently with C18 columns, causing peak splitting.

The Fix: Ensure your mobile phase is buffered to pH 2.5–3.0 (using Phosphate or Formic Acid) to force the molecule into its protonated (neutral) state. Avoid unbuffered water/acetonitrile gradients.

Q: The sample has turned from white to faint yellow/pink during storage. Is it degraded?

A: Likely yes, but superficially. Phenylacetic acids are prone to benzylic oxidation at the


-carbon, especially when electron-withdrawing groups (like Cl) activate the ring. The color often comes from trace formation of conjugated quinoid-like species or oxidation to the mandelic acid derivative.
  • Action: Check purity by HPLC. If purity is >98%, a simple recrystallization (see Protocol A) will remove the color. If <95%, proceed to Acid-Base Extraction (Protocol B).

Deep Dive: Impurity Profiling & Causality

Use this guide to identify the specific nature of your contamination based on Relative Retention Time (RRT).

RRT (Approx)Suspected ImpurityOrigin/CausalityChemical Risk Factor
0.85 Precursor Phenol (2,4-dichloro-5-hydroxyphenylacetic acid)Incomplete difluoromethylation of the phenol precursor.The

reaction often stalls if base equivalents are too low.
0.92 Des-fluoro Analog (2,4-dichloro-5-methoxyphenylacetic acid)Side reaction if methylating agents were present or via H/F exchange (rare).Hard to separate; co-crystallizes with product.
1.10 Methyl/Ethyl Ester Artifact from analyzing the sample in MeOH/EtOH without a buffer, or residual intermediate.Occurs if sample is left in alcoholic solvents for >4 hours.
1.25 Decarboxylated Product (2,4-dichloro-5-(difluoromethoxy)toluene)Thermal Degradation. The sample was heated >60°C during drying or synthesis.Phenylacetic acids lose

easily. Irreversible.
Visualizing the Impurity Landscape

The following diagram illustrates the chemical pathways leading to these specific contaminants.

G Phenol Phenol Precursor (Impurity RRT 0.85) Target TARGET MOLECULE 2,4-Dichloro-5-(difluoromethoxy) phenylacetic acid Phenol->Target Difluoromethylation (Incomplete Reaction) Decarb Decarboxylated Toluene Derivative (Impurity RRT 1.25) Target->Decarb Heat > 60°C (Decarboxylation) Ester Pseudo-Impurity: Methyl Ester (RRT 1.10) Target->Ester Solvent: MeOH (Esterification)

Figure 1: Impurity origin pathways. Red nodes indicate critical chemical failures; Yellow indicates analytical artifacts.

Corrective Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-acidic impurities (Decarboxylated product, Esters, neutral organic sludge). Principle:[1][2][3] This method exploits the acidity of the carboxylic acid to pull it into water, leaving non-acidic contaminants in the organic layer.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sat.

    
     (Sodium Bicarbonate)
    
  • 1N HCl

  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid (1.0 eq) in EtOAc (10 volumes).

  • The Critical Extraction (Forward):

    • Extract the organic layer with Sat.[2]

      
       (
      
      
      
      volumes).
    • Checkpoint: The product is now in the Aqueous Layer (as the sodium salt). The organic layer contains the decarboxylated impurity and esters.

    • Validation: Spot the organic layer on TLC. If it contains the main spot, your pH is too low.

  • The Wash:

    • Wash the combined aqueous extracts once with fresh EtOAc (removes entrained physical impurities). Discard this organic wash.

  • The Acidification (Reverse):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1N HCl until pH reaches ~1–2.

    • Observation: The product should precipitate as a white solid or oil out.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh EtOAc (

      
      ).
      
    • Dry combined organics over

      
      , filter, and evaporate at <40°C  (Prevent decarboxylation!).
      
Protocol B: Recrystallization (Polishing)

Best for: Removing trace Phenol precursor or inorganic salts.

  • Solvent System: Hexane/Ethyl Acetate (or Heptane/Toluene).

  • Method:

    • Dissolve solid in minimum hot EtOAc (50°C).

    • Slowly add Hexane until persistent cloudiness appears.

    • Cool slowly to room temperature, then to 4°C.

    • Warning: Do not boil the solvent. Extended boiling promotes decarboxylation of the phenylacetic acid tail [1].

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to determine the correct course of action for your specific sample issue.

Troubleshooting Start Start: Sample Issue IssueType Identify Issue Start->IssueType SplitPeak HPLC: Split Peak IssueType->SplitPeak LowPurity Low Purity (<95%) IssueType->LowPurity Color Discoloration IssueType->Color BufferFix Action: Buffer Mobile Phase (pH 2.5) SplitPeak->BufferFix pKa Artifact CheckImpurity Check Impurity Type LowPurity->CheckImpurity Recryst Protocol B: Recrystallization Color->Recryst Trace Oxidation AcidBase Protocol A: Acid-Base Extraction CheckImpurity->AcidBase Non-acidic impurities (Decarboxylated/Ester) CheckImpurity->Recryst Phenol/Salts

Figure 2: Decision matrix for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q: Is the difluoromethoxy (


) group stable to the Acid-Base extraction? 
A:  Yes. The 

group is chemically robust compared to the carboxylic acid tail. It is generally stable to dilute acids and bases at room temperature. However, avoid strong alkalis (e.g., 6N NaOH) at high heat, as this can trigger elimination of the difluoromethyl group to form a phenol [2].

Q: Can I dry the sample in an oven at 80°C? A: No. Phenylacetic acids are susceptible to decarboxylation. Drying should be performed under high vacuum at ambient temperature or a maximum of 40°C. If you see bubbling during melting point analysis, your sample is likely decarboxylating in situ [3].

Q: Why is the "Phenol" impurity (RRT 0.85) so hard to remove? A: The precursor phenol (2,4-dichloro-5-hydroxyphenylacetic acid) is also an acid. Therefore, it co-extracts with your product during the Acid-Base workup (Protocol A). To remove it, you must rely on Protocol B (Recrystallization) or column chromatography using a slightly acidic mobile phase (e.g., DCM:MeOH:AcOH).

References
  • Organic Syntheses , Coll. Vol. 1, p. 436 (1941). Synthesis of Phenylacetic Acid derivatives and handling precautions regarding decarboxylation.

  • BenchChem Technical Review . The Difluoromethoxy Group: Stability and physicochemical properties in medicinal chemistry.[4][5]

  • PubChem Compound Summary . Phenylacetic Acid - Chemical and Physical Properties (Decarboxylation risks).

  • ResearchGate . HPLC Separation of Positional Isomers of Phenylacetic Acid Derivatives.

Sources

Validation & Comparative

"comparing 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid to similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 2,4-Dichloro-5-(difluoromethoxy)phenylacetic Acid vs. Structural Analogs

Executive Summary

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a specialized organofluorine building block used in the optimization of agrochemicals (auxin mimics) and pharmaceutical leads (CRTH2 antagonists, NSAID analogs). Its structural uniqueness lies in the 5-(difluoromethoxy) motif—a "lipophilic hydrogen bond donor" that acts as a bioisostere for hydroxyl (-OH) and methoxy (-OMe) groups.

This guide compares the compound against three critical benchmarks:

  • 2,4-Dichlorophenylacetic acid (2,4-DCPA): The unsubstituted parent scaffold.

  • 2,4-Dichloro-5-methoxyphenylacetic acid: The direct non-fluorinated ether analog.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): The industry-standard herbicide and functional benchmark.

Key Finding: The target compound offers a superior balance of metabolic stability (blocking O-dealkylation) and lipophilicity compared to the methoxy analog, while retaining the steric profile required for active site binding.

Compound Profile & Physicochemical Properties

FeatureTarget Compound
IUPAC Name 2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid
Molecular Formula C₉H₆Cl₂F₂O₃
Molecular Weight 271.04 g/mol
Key Moiety -OCHF₂ (Difluoromethoxy)
Electronic Effect Electron-withdrawing (

)
H-Bonding Weak Donor (C-H...O) & Acceptor

Comparative Analysis: Performance & Properties

Comparison A: The "Bioisostere" Test (vs. Methoxy Analog)

Objective: Evaluate the impact of fluorination on metabolic stability and acidity.

PropertyTarget: 5-OCHF₂ Analog Comparator: 5-OMe Analog Scientific Insight
Metabolic Stability High LowThe C-F bond strength prevents cytochrome P450-mediated O-demethylation, a rapid clearance pathway for the methoxy analog [1].
Lipophilicity (LogP) ~2.8 (Est.) ~2.3The -OCHF₂ group is more lipophilic, improving membrane permeability [2].
H-Bonding Donor & Acceptor Acceptor OnlyThe polarized C-H in -OCHF₂ acts as a weak H-bond donor, potentially picking up unique binding interactions in protein pockets [3].
Acidity (pKa) ~3.8 ~4.2The electron-withdrawing fluorine atoms stabilize the carboxylate anion, increasing acidity.
Comparison B: The "Scaffold" Test (vs. 2,4-D)

Objective: Compare the phenylacetic acid linker against the phenoxyacetic acid standard.

  • Linker Dynamics: 2,4-D uses an ether linker (-O-CH₂-), creating a "kinked" geometry. The target compound uses a methylene linker (-CH₂-), which is more rigid and hydrophobic.

  • Biological Implication: In auxin binding sites (TIR1/AFB), the phenylacetic scaffold often shows distinct selectivity patterns compared to phenoxy auxins, potentially bypassing specific resistance mechanisms.

Experimental Protocols

Protocol 1: Microsomal Stability Assay (Metabolic Resistance)

Purpose: To quantify the stability advantage of the -OCHF₂ group over the -OMe group.

  • Preparation: Prepare 10 mM stock solutions of the target compound and the 5-methoxy comparator in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: The 5-methoxy analog shows rapid degradation (

      
       min) due to demethylation. The 5-difluoromethoxy target shows extended stability (
      
      
      
      min).
Protocol 2: Synthesis via Difluoromethylation

Purpose: Reliable generation of the target from the phenolic precursor.

Step 1: Precursor Preparation Start with 2,4-dichloro-5-hydroxyphenylacetic acid (a known metabolite of 2,4-D).

Step 2: Difluoromethylation

  • Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa), K₂CO₃, DMF/H₂O.

  • Procedure:

    • Dissolve 1 eq of phenol precursor in DMF.

    • Add 2.5 eq of K₂CO₃ and heat to 100°C.

    • Slowly add 2.0 eq of ClCF₂COONa (source of :CF₂ carbene) over 1 hour.

    • Stir for 4 hours. The carbene inserts into the O-H bond.

    • Acidify with HCl and extract with ethyl acetate.

Visualization: Decision Logic & Synthesis

Figure 1: Strategic Selection of Phenylacetic Acid Substituents

Caption: Decision tree for selecting the 5-difluoromethoxy analog based on metabolic and steric requirements.

BioisostereLogic Start Optimization of 2,4-Dichlorophenylacetic Acid NeedPolarity Need Polar Interaction at Position 5? Start->NeedPolarity Hydroxyl Use 5-OH (Metabolite, High Clearance) NeedPolarity->Hydroxyl Yes (H-bond Donor) Lipophilic Need Lipophilic Substituent? NeedPolarity->Lipophilic No Methoxy Use 5-OMe (Metabolic Liability: Dealkylation) Lipophilic->Methoxy Standard Ether Difluoro Use 5-OCHF2 (Target Compound) Lipophilic->Difluoro Bioisostere Required Methoxy->Difluoro Optimize Metabolic Stability & H-Bond Acidity

Figure 2: Synthesis Pathway from 2,4-D Metabolite

Caption: Synthesis of the target compound via difluorocarbene insertion into the phenolic metabolite.

Synthesis Precursor 2,4-Dichloro-5-hydroxy phenylacetic acid (2,4-D Metabolite) Product 2,4-Dichloro-5-(difluoromethoxy) phenylacetic acid Precursor->Product DMF, K2CO3 100°C Reagent ClCF2COONa (Difluorocarbene Source) Intermediate [:CF2 Carbene] Reagent->Intermediate Heat (-CO2, -NaCl) Intermediate->Product O-H Insertion

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ether: A Lipophilic, Hydrogen Bond Donor Motif.[1] Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link

  • CymitQuimica. Product Data: 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. Link

Sources

A Strategic Guide to the Characterization and Benchmarking of Novel Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically characterize and benchmark a novel compound, using 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid as a case study. The biological target and mechanism of action for this specific molecule are not extensively documented in publicly available literature. Therefore, this document outlines a hypothesis-driven strategy, moving from initial target identification to rigorous comparative analysis against established inhibitors.

The core philosophy of this guide is to establish a self-validating experimental cascade. Each step is designed not only to generate data but also to provide a rationale for subsequent experiments, ensuring a logical and efficient path from a novel compound to a well-characterized chemical probe or drug lead.

Part 1: Initial Assessment and Target Identification Strategy

The first critical challenge for a novel compound like 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (hereafter "Compound X") is to identify its molecular target(s). A logical starting point is to analyze its structure for clues. Compound X is a derivative of phenylacetic acid (PAA) and bears some resemblance to the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). PAA is a known antimicrobial agent and a plant auxin.[1][2][3] 2,4-D is a synthetic auxin mimic and a known neurotoxin that can disrupt the cytoskeleton.[4][5][6]

These similarities suggest potential, albeit weak, hypotheses. However, a more robust and unbiased approach is required. We recommend a dual strategy of broad phenotypic screening followed by target deconvolution.

Phenotypic Screening Workflow

A phenotypic screen aims to identify a measurable effect of Compound X on cells or organisms without a preconceived bias about its target.

Experimental Protocol: High-Content Cellular Viability Screening

  • Cell Line Selection: Utilize a diverse panel of well-characterized human cancer cell lines (e.g., the NCI-60 panel) to identify potential tissue-specific or mutation-specific sensitivity.

  • Plate Preparation: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Compound X, typically starting from 100 µM. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. Measure fluorescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50) for each cell line.

Causality: This screen provides an unbiased view of the compound's cytotoxic or cytostatic potential. Identifying a subset of highly sensitive cell lines can provide crucial clues about its mechanism, suggesting it may target a pathway that is uniquely vulnerable in those cells.

Target Deconvolution using Chemoproteomics

If a consistent phenotype is observed, the next step is to identify the direct binding partner(s) of Compound X. A powerful method for this is Activity-Based Protein Profiling (ABPP) or a related chemoproteomic approach.[7][8] This often involves synthesizing an affinity probe by attaching a tag (like biotin) to Compound X via a linker, which is then used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

G cluster_0 Target Identification Workflow A Compound X (2,4-Dichloro-5-(difluoromethoxy) -phenylacetic acid) B Phenotypic Screening (e.g., NCI-60 Panel) A->B C Identify Sensitive Cell Lines (Determine GI50) B->C Observe Phenotype D Synthesize Affinity Probe (Compound X + Linker + Biotin) C->D Hypothesis Generation E Affinity Pulldown from Cell Lysate D->E F Mass Spectrometry (LC-MS/MS) E->F G Identify Candidate Binding Proteins F->G H Target Validation (e.g., ITC, Cellular Thermal Shift Assay) G->H

Caption: Workflow for unbiased identification of the molecular target of a novel compound.

Part 2: Benchmarking Against Known Inhibitors

For the remainder of this guide, we will proceed with the hypothetical scenario that the target of Compound X has been identified as Enzyme Y , a disease-relevant kinase. We will now benchmark Compound X against two well-characterized inhibitors of Enzyme Y: Inhibitor A (a clinically approved, potent inhibitor) and Inhibitor B (a well-known tool compound with a different chemical scaffold).

Biochemical Potency: IC₅₀ Determination

The first step is to determine the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocol: In Vitro Kinase Assay (Luminescent)

This protocol measures the depletion of ATP, which is proportional to kinase activity.[9][10]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human Enzyme Y in kinase buffer.

    • Prepare a solution of a suitable peptide substrate for Enzyme Y.

    • Prepare an ATP solution at a concentration equal to its Michaelis-Menten constant (Kₘ) for Enzyme Y. This is critical for comparing IC₅₀ values across different studies.[11]

  • Inhibitor Preparation: Prepare 11-point, 3-fold serial dilutions of Compound X, Inhibitor A, and Inhibitor B in DMSO, then dilute further into kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of inhibitor dilutions or vehicle (DMSO) to appropriate wells.

    • Add 2.5 µL of Enzyme Y + Substrate solution. Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 5 µL of the ATP solution.

  • Reaction & Detection:

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "vehicle only" (0% inhibition) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table: Biochemical Potency

CompoundIC₅₀ for Enzyme Y (nM)
Compound X[Experimental Result]
Inhibitor A[Experimental Result]
Inhibitor B[Experimental Result]
Mechanism of Inhibition (MOI) Studies

Understanding how an inhibitor works is crucial. Kinetic assays can determine if an inhibitor is competitive (binds the active site), noncompetitive (binds an allosteric site), or uncompetitive (binds the enzyme-substrate complex).[12][13]

Experimental Protocol: Kinetic Analysis using Lineweaver-Burk Plot

  • Assay Setup: Perform the kinase assay as described above, but with a matrix of conditions.

    • Vary Substrate: For a fixed, non-saturating concentration of each inhibitor (e.g., its IC₅₀), vary the concentration of the ATP substrate across a wide range (e.g., 0.1x to 10x Kₘ).

    • Control: Run the same substrate titration without any inhibitor.

  • Data Collection: Measure the initial reaction velocity (V₀) at each substrate concentration. This is the rate of product formation at the beginning of the reaction.[12]

  • Data Analysis:

    • Plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot.[12] The pattern of line intersections reveals the mechanism of inhibition.[13][]

G cluster_0 Mechanism of Inhibition (MOI) Determination A Perform Kinase Assay with Matrix of Conditions B Vary [Substrate] at Fixed [Inhibitor] A->B C Measure Initial Velocity (V₀) B->C D Plot 1/V₀ vs 1/[S] (Lineweaver-Burk) C->D E Analyze Plot - Competitive: Lines intersect on Y-axis - Noncompetitive: Lines intersect on X-axis - Uncompetitive: Lines are parallel D->E F Determine Kᵢ and MOI E->F

Caption: Experimental workflow for determining an inhibitor's mechanism of action.

Data Summary Table: Inhibition Mechanism

CompoundMechanism of Inhibition (MOI)Inhibition Constant (Kᵢ) (nM)
Compound X[Competitive/Noncompetitive/etc.][Calculated Value]
Inhibitor A[Known MOI for reference][Literature Value]
Inhibitor B[Known MOI for reference][Literature Value]

Trustworthiness: The Kᵢ (inhibition constant) is a more absolute measure of potency than IC₅₀ because it accounts for the mechanism of inhibition and the substrate concentration. Calculating Kᵢ from IC₅₀ data using the Cheng-Prusoff equation provides a more robust comparison.

Cellular Potency and Target Engagement

A potent biochemical inhibitor must be able to enter cells and engage its target in a complex cellular environment.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Culture: Use a cell line known to express Enzyme Y and show sensitivity to its inhibition.

  • Compound Treatment: Treat cells with serial dilutions of Compound X, Inhibitor A, and Inhibitor B for 2-4 hours.

  • Lysis & Western Blot:

    • Lyse the cells and collect the protein lysate.

    • Run the lysates on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an antibody specific for a known downstream substrate of Enzyme Y (e.g., anti-Phospho-Substrate). Also probe for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. The reduction in the phospho-substrate signal indicates target engagement. Plot the percent inhibition of phosphorylation versus inhibitor concentration to determine the cellular EC₅₀.

Data Summary Table: Cellular Activity

CompoundCellular EC₅₀ (nM)
Compound X[Experimental Result]
Inhibitor A[Experimental Result]
Inhibitor B[Experimental Result]
Selectivity Profiling

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.

Experimental Protocol: Kinase Panel Screen

  • Panel Selection: Submit Compound X to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for testing against a large panel of human kinases (e.g., >400).

  • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are reported as Percent Inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant off-target hits, full IC₅₀ dose-response curves should be generated to confirm the activity.

G cluster_0 Inhibitor Selectivity cluster_1 Kinase Panel A Compound X T Target Y A->T High Potency (Low IC₅₀) O1 Off-Target 1 A->O1 No/Low Potency (High IC₅₀) O2 Off-Target 2 A->O2 No/Low Potency (High IC₅₀) O3 Off-Target 3 A->O3 Moderate Potency (Medium IC₅₀)

Caption: A selective inhibitor shows high potency for its intended target and weak activity against other related proteins.

Part 3: Comprehensive Benchmarking Summary

The ultimate goal is to synthesize all experimental data into a single, comprehensive comparison that allows for an objective assessment of the novel compound's performance relative to established standards.

Final Comparison Table

ParameterCompound XInhibitor A (Reference)Inhibitor B (Reference)Rationale
Biochemical Potency (IC₅₀, nM) ValueValueValueMeasures direct enzyme inhibition.
Mechanism of Inhibition MOIMOIMOIExplains how the compound inhibits.
Inhibition Constant (Kᵢ, nM) ValueValueValueA true measure of binding affinity.
Cellular Potency (EC₅₀, nM) ValueValueValueMeasures activity in a biological context.
Biochemical/Cellular Shift (EC₅₀/IC₅₀) RatioRatioRatioIndicates cell permeability and stability.
Selectivity Score (e.g., S-Score) ValueValueValueQuantifies specificity against off-targets.

This guide provides a rigorous, multi-faceted strategy for the characterization and benchmarking of a novel compound, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. By moving systematically from unbiased target identification to detailed biochemical and cellular comparison against known standards, researchers can build a comprehensive data package. This package will not only define the compound's potency, mechanism, and selectivity but also provide critical insights to guide its future development as a chemical probe or therapeutic candidate.

References

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Biocompare. (2023, May 13). A Guide to Enzyme Assay Kits. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

  • PubMed. (2014, February 15). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

  • PubMed. (2000, July 15). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

  • Semarak Ilmu. Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. [Link]

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  • eScholarship. Chemoproteomic Approach toward Probing the Interactomes of Perfluoroalkyl Substances. [Link]

  • National Center for Biotechnology Information. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. [Link]

  • PubMed. (2021, August 31). Effects of 2,4-dichlorophenoxyacetic acid on the expression of NLRP3 inflammasome and autophagy-related proteins as well as the protective effect of Lycium barbarum polysaccharide in neonatal rats. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • cheMIKAILproteomics. Research. [Link]

  • MDPI. (2022, May 27). Unusual Catalytic Effect of Fe 3+ on 2,4-dichlorophenoxyacetic Acid Degradation by Radio Frequency Discharge in Aqueous Solution. [Link]

  • PubMed. (2006, September 15). 2,4-Dichlorophenoxyacetic acid (2,4-D) biodegradation in river sediments of Northeast-Scotland and its effect on the microbial communities (PLFA and DGGE). [Link]

  • Wikipedia. Phenylacetone. [Link]

  • National Center for Biotechnology Information. (2022, November 8). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]

  • MDPI. (2023, March 8). Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Semantic Scholar. Antibacterial effect of phenyllactic acid against Vibrio parahaemolyticus and its application on raw salmon fillets. [Link]

  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]

  • ResearchGate. (2022, August 14). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]

  • Frontiers. (2020, November 26). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. [Link]

  • ADDI. (2022, December 15). Comparison of the Corrosion Inhibition Ability of Different Coumarate-Based Compounds Incorporated into Waterborne Binders. [Link]

  • Biointerface Research in Applied Chemistry. (2022, October 31). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. [Link]

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A Comparative Analysis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Herbicide Development and Chemical Biology

Introduction

For over half a century, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective weed management, valued for its efficacy against broadleaf species in monocotyledonous crops.[1][2][3] Its mechanism as a synthetic auxin has been extensively studied, providing a deep understanding of its biological activity.[1][4] As the landscape of agrochemical research evolves, the exploration of novel structural analogues is paramount to developing next-generation herbicides with potentially improved efficacy, selectivity, and toxicological profiles.

This guide presents a detailed comparative analysis of the well-established herbicide, 2,4-D, and a structurally related but less-characterized compound, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. While extensive data exists for 2,4-D, this document will leverage established principles of medicinal and agrochemical chemistry to extrapolate and predict the properties of its phenylacetic acid analogue. This analysis will delve into their chemical and physical properties, propose a viable synthetic pathway for the novel compound, and compare their anticipated mechanisms of action, toxicological profiles, and environmental fate. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of this and similar novel chemical entities.

Comparative Analysis of Chemical and Physical Properties

The structural distinctions between 2,4-D and 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid—the ether linkage versus a direct carbon-carbon bond and the substitution of a hydrogen with a difluoromethoxy group—are predicted to give rise to significant differences in their physicochemical properties. These properties, in turn, are critical determinants of their biological activity and environmental behavior.

Property2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (Predicted)Rationale for Predicted Properties
Chemical Structure Phenoxyacetic acid derivativePhenylacetic acid derivativeThe core scaffold is different, with an ether oxygen linking the aromatic ring to the acetic acid moiety in 2,4-D, whereas in the analogue, there is a direct methylene bridge.
Molecular Formula C₈H₆Cl₂O₃[5]C₉H₆Cl₂F₂O₃The addition of a difluoromethoxy group and a methylene group, and removal of an ether oxygen.
Molar Mass 221.04 g/mol [6]267.04 g/mol Calculated based on the predicted molecular formula.
Appearance White to yellow crystalline powder[6]Predicted to be a crystalline solidPhenylacetic acid and its derivatives are typically crystalline solids at room temperature.[7]
Melting Point 140.5 °C[6]Predicted to be in a similar or slightly higher rangeThe increased molecular weight and potential for different crystal packing could influence the melting point.
Water Solubility 900 mg/L[6]Predicted to be lowerThe introduction of the lipophilic difluoromethoxy group is expected to decrease aqueous solubility.[1][2]
LogP (Octanol-Water Partition Coefficient) 2.81[8]Predicted to be higher (more lipophilic)The difluoromethoxy group generally increases lipophilicity, though to a lesser extent than a trifluoromethoxy group.[1][2]
pKa ~2.73Predicted to be slightly higherThe electron-withdrawing effect of the difluoromethoxy group on the phenyl ring will be attenuated by the methylene spacer, likely resulting in a slightly less acidic carboxylic acid compared to 2,4-D where the electron-withdrawing effects are transmitted through the ether linkage. The difluoromethoxy group itself is weakly electron-withdrawing.[2]

Proposed Synthetic Pathways

The synthesis of 2,4-D is well-established and typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[6][9] For the novel analogue, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, a multi-step synthesis is proposed, leveraging modern synthetic methodologies.

Established Synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D)

The commercial synthesis of 2,4-D is a straightforward process, as depicted below.

G cluster_0 Synthesis of 2,4-D 2_4_dichlorophenol 2,4-Dichlorophenol reaction_step Williamson Ether Synthesis 2_4_dichlorophenol->reaction_step chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction_step NaOH NaOH (aq) NaOH->reaction_step Base 2_4_D 2,4-Dichlorophenoxyacetic acid (2,4-D) reaction_step->2_4_D

Caption: Established synthetic route for 2,4-D.

Experimental Protocol: Synthesis of 2,4-D

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Addition of Reagent: To the resulting sodium 2,4-dichlorophenoxide solution, add chloroacetic acid (1.05 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 2,4-D.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to yield pure 2,4-Dichlorophenoxyacetic acid.

Proposed Synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

A plausible synthetic route to the target molecule is proposed, starting from the commercially available 2,4-dichloro-5-nitrophenol. The key steps involve the introduction of the difluoromethoxy group, reduction of the nitro group, Sandmeyer reaction to install a cyano group, and subsequent hydrolysis to the carboxylic acid.

G cluster_1 Proposed Synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid start 2,4-Dichloro-5-nitrophenol step1 O-Difluoromethylation start->step1 e.g., Sodium chlorodifluoroacetate intermediate1 1-(Difluoromethoxy)-2,4-dichloro-5-nitrobenzene step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 e.g., SnCl2, HCl intermediate2 2,4-Dichloro-5-(difluoromethoxy)aniline step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 1. NaNO2, HCl 2. CuCN intermediate3 2,4-Dichloro-5-(difluoromethoxy)benzonitrile step3->intermediate3 step4 Hydrolysis intermediate3->step4 H3O+, heat final_product 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid step4->final_product

Caption: Proposed synthetic pathway for the novel compound.

Experimental Protocol: Proposed Synthesis

  • O-Difluoromethylation of 2,4-Dichloro-5-nitrophenol:

    • In a suitable reaction vessel, dissolve 2,4-dichloro-5-nitrophenol (1.0 eq) in an aprotic polar solvent such as DMF.

    • Add a base, for instance, cesium carbonate (1.5 eq).

    • Add a difluoromethylating agent, such as sodium chlorodifluoroacetate (1.5 eq), portion-wise at an elevated temperature (e.g., 80-100 °C).[10]

    • Monitor the reaction by TLC or LC-MS until completion.

    • Perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography to obtain 1-(Difluoromethoxy)-2,4-dichloro-5-nitrobenzene.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, and stir at room temperature or with gentle heating.

    • After the reaction is complete, neutralize the mixture and extract the aniline derivative. Purify as necessary to yield 2,4-Dichloro-5-(difluoromethoxy)aniline.

  • Sandmeyer Reaction to Form the Nitrile:

    • Dissolve the aniline (1.0 eq) in an aqueous acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Add the cold diazonium salt solution to the CuCN solution and allow the reaction to proceed, which may require gentle warming.

    • Extract the resulting benzonitrile and purify by chromatography to yield 2,4-Dichloro-5-(difluoromethoxy)benzonitrile.

  • Hydrolysis of the Nitrile to the Carboxylic Acid:

    • Reflux the benzonitrile (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) for several hours.[11][12]

    • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

    • Upon completion, cool the reaction mixture and extract the product. Recrystallization from a suitable solvent should yield the final product, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.

Comparative Mechanism of Action

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][4] At herbicidal concentrations, it leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death.[3][13] The core of this mechanism involves the perception of the auxin signal by specific receptor proteins, such as the TIR1/AFB F-box proteins, which then triggers a signaling cascade leading to changes in gene expression.[14]

Phenylacetic acid (PAA) is also a naturally occurring auxin, though it generally exhibits lower biological activity than IAA.[15][16] However, it is often present in plants at much higher concentrations.[17] PAA and its derivatives can also interact with the TIR1/AFB auxin signaling pathway.[15]

G cluster_0 Auxin Herbicide Mechanism of Action Auxin Synthetic Auxin (e.g., 2,4-D or Phenylacetic Acid Analogue) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Ub Ubiquitination Receptor->Ub Promotes binding to Aux/IAA Repressor Aux/IAA Repressor Proteins ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Repressor->Ub Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: Simplified signaling pathway for auxin herbicides.

Given that 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is a phenylacetic acid derivative, it is highly probable that it will also act as a synthetic auxin. The key differences in its activity compared to 2,4-D will likely stem from:

  • Receptor Binding Affinity: The altered three-dimensional structure and electronic properties due to the difluoromethoxy group and the different linker could influence its binding affinity and selectivity for various TIR1/AFB receptor isoforms.

  • Transport and Metabolism: The increased lipophilicity of the difluoromethoxy analogue may affect its uptake, transport within the plant, and metabolic stability. The difluoromethoxy group is known to be more metabolically stable than a methoxy group, which could lead to greater persistence of the active compound within the plant.[1][2]

Comparative Toxicological Profile

The toxicology of 2,4-D has been extensively reviewed by regulatory agencies worldwide.[13][16] It generally exhibits low to moderate acute toxicity.[17] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and mechanistic data.[13]

For 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, no direct toxicological data is available. However, predictions can be made based on the properties of the difluoromethoxy group and related compounds.

Toxicological Endpoint2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (Predicted)Rationale for Prediction
Acute Oral Toxicity (LD₅₀, rat) 639 - 1646 mg/kg[13]Predicted to be in a similar range of low to moderate toxicityThe core dichlorophenylacetic acid scaffold is the primary driver of toxicity. The difluoromethoxy group is not typically associated with high acute toxicity.[18]
Dermal Toxicity Low toxicity[13]Predicted to be lowSimilar to the parent compound, significant dermal toxicity is not expected.
Eye Irritation Severe irritant (acid and salt forms)Predicted to be an eye irritantAs a carboxylic acid, it is likely to be an eye irritant.
Metabolism Primarily excreted unchanged in urine.[16] A major metabolite is 2,4-dichlorophenol (2,4-DCP).[19]Predicted to be more resistant to metabolismThe difluoromethoxy group is known to block metabolic pathways such as O-demethylation, potentially leading to a longer half-life in the body.[1]
Chronic Toxicity Target organs include the kidney, liver, and thyroid.[16]Similar target organs may be affected, but the metabolic profile will be different.The increased metabolic stability could lead to different patterns of accumulation and toxicity.
Carcinogenicity IARC Group 2B (possibly carcinogenic)[13]Unknown, but warrants investigationThe carcinogenic potential would need to be determined through long-term studies. The altered metabolism could influence its carcinogenic profile.

Comparative Environmental Fate

The environmental persistence and mobility of a herbicide are critical for assessing its overall impact. 2,4-D is known to be relatively non-persistent in soil and water, with a half-life typically ranging from a few days to a few weeks, primarily due to microbial degradation.[6][13]

The introduction of the difluoromethoxy group in 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is expected to alter its environmental fate.

Environmental Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid (Predicted)Rationale for Prediction
Soil Half-Life Typically 1-14 daysPredicted to be longerThe strong C-F bonds in the difluoromethoxy group are more resistant to microbial and chemical degradation than the C-H bonds in a methoxy group or the ether linkage in 2,4-D, which could lead to increased persistence.[1]
Mobility in Soil Moderately mobilePredicted to have lower mobilityThe higher predicted lipophilicity would lead to stronger adsorption to soil organic matter, reducing its potential for leaching into groundwater.
Aquatic Toxicity Ester forms can be highly toxic to fish, while salt forms are less so.[16]The toxicity to aquatic organisms would need to be determined experimentally.The intrinsic toxicity and bioavailability will be influenced by the difluoromethoxy group.
Bioaccumulation Low potential for bioaccumulation[13]Predicted to have a slightly higher potential for bioaccumulationThe increased lipophilicity could lead to a greater tendency to accumulate in the fatty tissues of organisms, although this would need to be confirmed.

Conclusion

This comparative analysis provides a foundational guide for the evaluation of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid as a potential herbicidal agent in relation to the well-established 2,4-D. The structural modifications are predicted to result in a more lipophilic and metabolically stable compound. These altered properties could translate into differences in herbicidal efficacy, selectivity, and environmental persistence.

While the proposed phenylacetic acid derivative is expected to retain the auxin-mimic mechanism of action, its interactions with target receptors and its pharmacokinetic profile within the plant are likely to be distinct. The predicted increase in metabolic stability, a key feature of the difluoromethoxy group, could lead to enhanced herbicidal activity but may also raise concerns regarding environmental persistence.

The provided synthetic pathway offers a viable route for the preparation of this novel compound, enabling the necessary empirical studies to validate these predictions. Further research, including in vitro receptor binding assays, whole-plant efficacy trials, and comprehensive toxicological and environmental fate studies, is essential to fully characterize the potential of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid as a next-generation herbicide.

References

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Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. As a novel or specialized research chemical, comprehensive hazard data may not be publicly available. Therefore, this guide is built upon a conservative safety-first principle, synthesizing data from structurally analogous compounds including dichlorinated aromatics, phenylacetic acids, and organofluorine molecules to establish a robust framework for ensuring personnel safety.[1][2][3][4] The procedures outlined herein are designed to empower researchers with the knowledge to manage risks effectively, from initial handling to final disposal.

Hazard Assessment by Chemical Analogy

The primary directive for handling any chemical with incomplete toxicological data is to treat it as hazardous. The structure of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid contains several functional groups that inform our safety assessment.

  • Dichlorinated Aromatic Ring: Chlorinated aromatic compounds can exhibit toxicity and are often persistent. The primary mechanism of toxicity for many is through the activation of the Aryl Hydrocarbon Receptor (AhR).[1]

  • Phenylacetic Acid Moiety: Phenylacetic acid itself is known to be a skin and eye irritant.[5][6][7][8]

  • Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties.[9]

  • Difluoromethoxy Group: While generally increasing metabolic stability, the introduction of fluorine can alter toxicological profiles.

Based on these analogs, we must assume the compound is, at a minimum, a severe skin and eye irritant/corrosive, potentially toxic if inhaled or ingested, and requires careful handling to prevent systemic exposure.[3][4][10]

Table 1: Anticipated Hazards Based on Structural Analogs

Structural Moiety Known Hazards from Analogs Implication for Handling
Dichlorinated Phenyl Skin/eye irritation, potential toxicity, environmental persistence. Requires containment (fume hood) and full skin/eye protection. Waste must be segregated as hazardous.
Phenylacetic Acid Skin and severe eye irritation.[5][8] Mandates use of chemical splash goggles and face shield.
Carboxylic Acid Corrosivity, skin and eye damage.[9] Requires chemical-resistant gloves and lab coat; potential need for an apron.

| Difluoromethoxy Group | Potential for respiratory irritation.[2] | All handling of solids must be done in a manner that avoids dust generation. |

cluster_0 Hazard Assessment & PPE Selection A Review Compound Structure B Identify Structural Analogs (Dichlorophenols, Phenylacetic Acids) A->B C Synthesize Hazard Data: - Severe Eye & Skin Irritant - Potential Inhalation Hazard - Assumed Corrosive B->C D Select Primary Engineering Control C->D F Select Mandatory PPE Based on Hazards C->F E Certified Chemical Fume Hood D->E G Final PPE Ensemble: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat / Apron F->G

Figure 1: Logical workflow from hazard assessment to PPE selection.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense.[1] It must be worn correctly for all procedures involving this compound.

Primary Engineering Control: Chemical Fume Hood All work, including weighing, preparing solutions, and running reactions, MUST be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[1][9]

Table 2: Required PPE for Handling 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Body Part Protection Level Specification and Rationale
Eyes & Face Maximum Chemical splash goggles AND a full-face shield. [9][11] The compound is presumed to be a severe eye irritant/corrosive. A face shield protects the entire face from splashes, which is critical when handling corrosive materials.[9]
Hands High Double-gloving with chemical-resistant nitrile gloves. The outer glove can be removed immediately upon known or suspected contamination, protecting the inner glove and skin. Check glove manufacturer's compatibility data if available.
Body Standard/High Flame-resistant lab coat, fully fastened. For procedures with a higher splash risk (e.g., handling >50 mL of solution), a chemical-resistant apron worn over the lab coat is required.[1][9]
Respiratory Engineering Work exclusively in a chemical fume hood. In the event of fume hood failure or a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges would be necessary for emergency response.[5]

| Feet | Standard | Closed-toe, liquid-resistant shoes. Footwear must cover the entire foot; materials like leather are preferable to cloth which can absorb spills. |

Operational Workflow for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety throughout the handling process.

cluster_1 Safe Handling Operational Workflow A 1. Preparation - Verify Fume Hood Function - Assemble All Glassware & Reagents - Designate Waste Containers B 2. Don PPE (Lab Coat -> Gloves -> Goggles -> Face Shield) A->B C 3. Chemical Handling (in Fume Hood) - Weigh solid carefully to avoid dust - Slowly add solid to solvent when preparing solutions B->C D 4. Post-Handling - Decontaminate work surfaces - Close primary and secondary containers C->D E 5. Doff PPE (Face Shield -> Goggles -> Outer Gloves -> Lab Coat -> Inner Gloves) D->E F 6. Personal Hygiene - Wash hands thoroughly with soap and water E->F

Figure 2: Step-by-step workflow for handling the compound safely.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

    • Assemble all necessary equipment (glassware, stir bars, solvents) and place it inside the fume hood.

    • Clearly label all primary and secondary containers.

    • Designate and label hazardous waste containers for solid, liquid, and contaminated PPE waste.[1][12]

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves.

    • Put on chemical splash goggles, ensuring a snug fit.

    • Put on the full-face shield over the goggles.

  • Chemical Handling:

    • Weighing the Solid: Use an anti-static weigh boat or weighing paper. Handle the container gently to minimize the generation of airborne dust.

    • Preparing Solutions: When dissolving, add the solid compound slowly to the solvent while stirring. Never add solvent quickly to the solid. When diluting acids, always add the acid to the water slowly.[9]

  • Post-Handling Decontamination:

    • Once the experimental work is complete, securely cap all containers holding the compound.

    • Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water. Dispose of the wipes in the solid hazardous waste container.

  • Doffing PPE:

    • This sequence is critical to prevent self-contamination.

    • Remove the face shield.

    • Remove the outer pair of gloves, peeling them off so they are inside-out, and dispose of them in the solid hazardous waste.

    • Remove the lab coat, turning it inward as you remove it.

    • Remove the chemical splash goggles.

    • Remove the inner pair of gloves and dispose of them.

  • Personal Hygiene:

    • Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[2]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital. All personnel must know the location of emergency eyewash stations and safety showers.[9][13][14]

Table 3: Emergency Response Plan

Incident Type Immediate Action Protocol
Personnel: Skin Contact 1. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes.[1][9]2. While flushing, remove all contaminated clothing.3. Seek immediate medical attention.
Personnel: Eye Contact 1. Immediately proceed to an emergency eyewash station and begin flushing the eyes with a gentle stream of water for at least 15 minutes , holding the eyelids open.[2][9]2. Do not delay. The importance of the 15-minute flush cannot be overstated.[9]3. Seek immediate medical attention from an ophthalmologist.[6]
Personnel: Inhalation 1. Immediately move the affected person to fresh air.[2][3]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained).3. Seek immediate medical attention.
Personnel: Ingestion 1. Do NOT induce vomiting.[3]2. Rinse the mouth with water.3. Seek immediate medical attention.
Spill: Small (<1 g solid, <20 mL solution) 1. Alert others in the immediate area.2. Wearing full PPE, cover the spill with an absorbent material appropriate for the solvent (if any).3. Gently sweep the material into a designated hazardous waste container.4. Decontaminate the area thoroughly.[1]

| Spill: Large (>1 g solid, >20 mL solution) | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional Environmental Health & Safety (EHS) department.3. Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response. |

Waste Disposal Plan

All materials that have come into contact with 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid must be treated as hazardous waste.[1] Never dispose of this chemical or its waste down the drain.

Table 4: Waste Stream Segregation

Waste Stream Container Type Labeling Requirement
Solid Waste Lined, sealed hazardous waste drum or pail. "Hazardous Waste," full chemical name, and associated hazards (Corrosive, Irritant).
Liquid Waste Sealable, chemically compatible (e.g., glass or HDPE) container with secondary containment. "Hazardous Waste," full chemical name, solvent composition, and associated hazards.
Contaminated PPE Lined, sealed hazardous waste drum or pail. "Hazardous Waste - Contaminated PPE," and the name of the chemical.

| Sharps | Puncture-proof sharps container. | "Hazardous Waste - Sharps," and the name of the chemical. |

Disposal must always be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.[1]

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • A Guide to Working with Corrosive Substances. North Carolina Department of Labor. [Link]

  • Corrosives. University of Tennessee Knoxville - Environment, Health and Safety. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Material Safety Data Sheet - Phenylacetic acid, 98.5%. Cole-Parmer. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Corrosive Substances: Handling & Safety in Businesses. DENIOS Inc. [Link]

  • 2,4-dichlorophenoxy acetic acid 98% Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Material Safety Data Sheet - 2,4-D LV6. Greenbook.net. [Link]

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]

  • 2,4 Dichlorophenoxyacetic acid Safety Data Sheet. Melford. [Link]

  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing). [Link]

  • 500575 phenylacetic acid fcc safety data sheet. IFF. [Link]

  • Process for destroying chlorinated aromatic compounds.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetic acid. Thermo Fisher Scientific. [Link]

  • Microbial Decomposition of Chlorinated Aromatic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Aromatic compounds and processes for their removal from the environment. AROMA Marketing. [Link]

Sources

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